Bim BH3, Peptide IV
Description
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Properties
Molecular Formula |
C145H222N44O41S |
|---|---|
Molecular Weight |
3269.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C145H222N44O41S/c1-13-72(6)113(136(225)165-70-107(194)169-103(68-112(203)204)133(222)176-92(47-51-109(197)198)124(213)182-100(62-78-27-17-16-18-28-78)132(221)184-102(67-106(148)193)129(218)167-76(10)118(207)180-99(64-80-39-43-83(191)44-40-80)131(220)183-98(63-79-37-41-82(190)42-38-79)128(217)166-75(9)116(205)170-87(31-21-54-159-141(149)150)121(210)179-96(140(229)230)35-25-58-163-145(157)158)186-126(215)89(33-23-56-161-143(153)154)173-120(209)88(32-22-55-160-142(151)152)174-130(219)97(61-71(4)5)181-123(212)91(46-50-108(195)196)175-122(211)90(45-49-105(147)192)171-117(206)77(11)168-137(226)114(73(7)14-2)188-134(223)101(65-81-69-164-86-30-20-19-29-84(81)86)185-138(227)115(74(8)15-3)187-127(216)93(48-52-110(199)200)177-135(224)104-36-26-59-189(104)139(228)95(34-24-57-162-144(155)156)178-125(214)94(53-60-231-12)172-119(208)85(146)66-111(201)202/h16-20,27-30,37-44,69,71-77,85,87-104,113-115,164,190-191H,13-15,21-26,31-36,45-68,70,146H2,1-12H3,(H2,147,192)(H2,148,193)(H,165,225)(H,166,217)(H,167,218)(H,168,226)(H,169,194)(H,170,205)(H,171,206)(H,172,208)(H,173,209)(H,174,219)(H,175,211)(H,176,222)(H,177,224)(H,178,214)(H,179,210)(H,180,207)(H,181,212)(H,182,213)(H,183,220)(H,184,221)(H,185,227)(H,186,215)(H,187,216)(H,188,223)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,229,230)(H4,149,150,159)(H4,151,152,160)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)/t72-,73-,74-,75-,76-,77-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 |
InChI Key |
FZPOJISTJNAPMH-FDYZCLOZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of the Bim BH3 Domain in Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) interacting mediator of cell death (Bim) is a potent pro-apoptotic member of the Bcl-2 family of proteins, playing a critical role in the intrinsic pathway of apoptosis. Its function is principally mediated by its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helix that facilitates interactions with other Bcl-2 family members. This technical guide provides an in-depth exploration of the Bim BH3 domain's role in programmed cell death, detailing its mechanisms of action, regulation, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting the Bim BH3 domain.
Introduction
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis, development, and the elimination of damaged or infected cells. The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which consists of pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins.[1] Among the BH3-only proteins, Bim is a key initiator of apoptosis in response to a wide array of cellular stresses.[2][3][4]
The pro-apoptotic activity of Bim is almost entirely dependent on its BH3 domain.[5] This domain allows Bim to interact with and neutralize pro-survival Bcl-2 proteins, thereby liberating Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[1][6] The intricate regulation of Bim expression and activity at the transcriptional and post-translational levels ensures that its lethal function is tightly controlled.[2][3][4]
Given its central role in apoptosis, the Bim BH3 domain has emerged as a significant target for the development of novel anti-cancer therapies, including BH3 mimetics.[7] This guide will delve into the molecular mechanisms governed by the Bim BH3 domain, present quantitative data on its interactions, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Mechanisms of Action of the Bim BH3 Domain
The precise mechanism by which BH3-only proteins like Bim initiate apoptosis has been a subject of debate, leading to two primary models: the "indirect activation" model and the "direct activation" model. Evidence suggests that in reality, a combination of both models contributes to Bim's pro-apoptotic function.[8]
-
Indirect Activation Model: In this model, the primary role of the Bim BH3 domain is to bind to and sequester pro-survival Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1).[8] By neutralizing these pro-survival proteins, Bim liberates the effector proteins Bax and Bak, which are then free to auto-activate and induce MOMP.[6] Bim is considered a potent "sensitizer" as it can bind to all pro-survival members.[6]
-
Direct Activation Model: This model posits that in addition to neutralizing pro-survival proteins, the Bim BH3 domain can directly interact with and activate Bax and Bak.[8] This direct engagement induces a conformational change in Bax and Bak, promoting their oligomerization and insertion into the mitochondrial outer membrane.[5] The ability of Bim to both neutralize pro-survival proteins and directly activate effectors makes it a particularly potent pro-apoptotic molecule.
Quantitative Analysis of Bim BH3 Domain Interactions
The affinity of the Bim BH3 domain for various Bcl-2 family members is a critical determinant of its pro-apoptotic potency. These interactions have been quantified using various biophysical techniques, including fluorescence polarization and surface plasmon resonance.
| Bim BH3 Peptide/Protein | Binding Partner | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Method | Reference |
| FITC-Bim BH3 | Bcl-2 | 5.2 nM (Kd) | Fluorescence Polarization | [9] |
| FITC-Bim BH3 | Bcl-xL | 5.1 nM (Kd) | Fluorescence Polarization | [9] |
| FITC-Bim BH3 | Mcl-1 | 185 nM (Kd) | Fluorescence Polarization | [9] |
| 26-mer mouse Bim BH3 peptide | GST-Bcl-xL | ~1 nM | Biosensor (Biacore) | [8] |
| 26-mer mouse Bim BH3 peptide | GST-Mcl-1 | ~1 nM | Biosensor (Biacore) | [8] |
| 26-mer mouse Bim BH3 peptide | Bax | Weak binding detected | Biosensor (Biacore) | [8] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Bim-Bcl-2 Family Protein Interactions
This protocol outlines the steps to investigate the interaction between Bim and its binding partners within a cellular context.
Materials:
-
Cell lines expressing endogenous or overexpressed Bim and Bcl-2 family proteins.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors).
-
Primary antibody specific for the "bait" protein (e.g., anti-Bim or anti-Bcl-2).
-
Isotype control IgG antibody.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration).
-
2x SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).[10]
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the bait protein. For a negative control, add an isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer. After the final wash, carefully remove all residual supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting to detect the bait protein and its co-immunoprecipitated binding partners.
-
Fluorescence Polarization (FP) Assay for Quantitative Binding Analysis
This assay measures the binding affinity between a fluorescently labeled BH3 peptide and a Bcl-2 family protein in solution.
Materials:
-
Fluorescently labeled Bim BH3 peptide (e.g., FITC-Bim BH3).
-
Purified recombinant Bcl-2 family protein.
-
Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
Multi-well black plates (e.g., 96-well or 384-well).
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled Bcl-2 family protein in the assay buffer.
-
Prepare a constant concentration of the fluorescently labeled Bim BH3 peptide in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Binding Reaction:
-
In the wells of the black plate, mix the serially diluted protein with the constant concentration of the labeled peptide. Include wells with only the labeled peptide as a control for the unbound state.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).[3]
-
BH3 Profiling to Assess Mitochondrial Apoptotic Priming
This functional assay measures the sensitivity of mitochondria to apoptosis induction by various BH3 peptides.
Materials:
-
Cell suspension.
-
BH3 peptides (e.g., Bim, Bad, Noxa, Puma).
-
Permeabilization Buffer (e.g., Mannitol Experimental Buffer - MEB).
-
Digitonin (B1670571) for cell permeabilization.
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or antibodies for cytochrome c release assay.
-
Flow cytometer or plate reader.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
-
Permeabilization:
-
Peptide Treatment:
-
Add different BH3 peptides at various concentrations to the permeabilized cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Measurement of Mitochondrial Depolarization:
-
Add the JC-1 dye and incubate.
-
Analyze the cells by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.[4]
-
-
Data Analysis:
Signaling Pathways Regulating Bim and its BH3 Domain
The expression and activity of Bim are tightly controlled by a complex network of signaling pathways at both the transcriptional and post-translational levels.
Transcriptional Regulation of Bim
Several transcription factors regulate Bim expression in response to cellular stress. A key regulator is the Forkhead box O3 (FOXO3a) transcription factor.
Caption: Transcriptional regulation of Bim by the PI3K/Akt/FOXO3a pathway.
In the presence of survival signals, the PI3K/Akt pathway is activated, leading to the phosphorylation of FOXO3a.[12] Phosphorylated FOXO3a is sequestered in the cytoplasm and targeted for degradation.[12] Upon withdrawal of survival signals or in response to stress, Akt activity is reduced, allowing unphosphorylated FOXO3a to translocate to the nucleus, where it binds to the Bim promoter and activates its transcription.[13][14]
Post-Translational Regulation of Bim
Bim activity is also regulated by post-translational modifications, primarily phosphorylation, which can either promote its degradation or enhance its pro-apoptotic function.
Caption: Post-translational regulation of Bim by phosphorylation.
The ERK/MAPK pathway, often activated by survival signals, can phosphorylate Bim, targeting it for ubiquitination and proteasomal degradation, thereby suppressing apoptosis.[15] Conversely, stress-activated kinases like JNK can phosphorylate Bim, leading to its release from sequestration by the dynein motor complex and promoting its translocation to the mitochondria, where it initiates apoptosis.[16] Caspase-3, a key executioner caspase, can also cleave and inactivate Bim, creating a potential negative feedback loop.[7]
The Bim BH3 Domain in Drug Development
The critical role of the Bim BH3 domain in initiating apoptosis has made it a prime target for the development of anti-cancer drugs. BH3 mimetics are small molecules designed to mimic the action of the Bim BH3 domain by binding to the hydrophobic groove of pro-survival Bcl-2 proteins.[7] This releases pro-apoptotic proteins and triggers cell death in cancer cells that are "primed for death," meaning they have high levels of pro-survival proteins sequestering pro-apoptotic activators like Bim.
Conclusion
The Bim BH3 domain is a central player in the regulation of programmed cell death. Its ability to both neutralize all pro-survival Bcl-2 family members and directly activate the apoptotic effectors Bax and Bak underscores its potency as a death initiator. The intricate transcriptional and post-translational regulation of Bim ensures that its lethal function is tightly controlled. A thorough understanding of the molecular mechanisms, quantitative interactions, and signaling pathways involving the Bim BH3 domain is crucial for researchers in the field of apoptosis and for the development of novel therapeutics that exploit this critical cell death pathway. The experimental protocols provided in this guide offer a practical framework for investigating the multifaceted role of the Bim BH3 domain in health and disease.
References
- 1. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 2. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.sph.harvard.edu [content.sph.harvard.edu]
- 5. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. Posttranslational regulation of Bim by caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Bim by FOXO3a and Akt Mediates Scleroderma Serum-Induced Apoptosis in Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FoxO3a transcriptional regulation of Bim controls apoptosis in paclitaxel-treated breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Analysis of Bim BH3 Peptide IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in tissue homeostasis and a key target in oncology. This family includes both pro-apoptotic and anti-apoptotic members, and the balance between these opposing factions dictates cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic Bcl-2 family, are essential initiators of apoptosis. They act as cellular sentinels, responding to various stress signals by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby unleashing the pro-apoptotic effectors Bax and Bak.
Among the BH3-only proteins, Bim (Bcl-2 interacting mediator of cell death) is a potent and promiscuous activator of apoptosis, capable of binding with high affinity to all anti-apoptotic Bcl-2 family members. The pro-apoptotic activity of Bim is primarily mediated by its Bcl-2 homology 3 (BH3) domain. This guide focuses on the structural and biophysical analysis of a specific 26-residue synthetic peptide derived from the Bim BH3 domain, known as Bim BH3 Peptide IV. This peptide serves as a powerful tool for in vitro studies of Bcl-2 family interactions and as a template for the design of novel BH3-mimetic drugs.
This technical guide provides a comprehensive overview of the structural analysis of Bim BH3 Peptide IV, including its binding characteristics to key anti-apoptotic proteins, detailed experimental protocols for its study, and a visualization of its role in the apoptotic signaling pathway.
Bim BH3 Peptide IV: Sequence and Properties
Bim BH3 Peptide IV is a 26-amino acid peptide with the following sequence:
Sequence (Single-Letter Code): DMRPEIWIAQELRRIGDEFNAYYARR
Molecular Weight: Approximately 3269.7 g/mol [1]
Quantitative Analysis of Binding Affinities
The interaction of Bim BH3 Peptide IV with anti-apoptotic Bcl-2 family proteins has been extensively characterized using various biophysical techniques. The binding affinities, typically expressed as the dissociation constant (Kd), are crucial for understanding the potency and specificity of this interaction. The following table summarizes the reported Kd values for the binding of a FITC-labeled Bim BH3 peptide to several key anti-apoptotic proteins.
| Anti-Apoptotic Protein | Binding Affinity (Kd) in nM |
| Bcl-2 | 6.1 |
| Bcl-xL | 4.4 |
| Mcl-1 | 5.8 |
| Data derived from fluorescence polarization assays using FITC-labeled Bim BH3 peptide.[2] |
Signaling Pathway
The Bim BH3 domain plays a pivotal role in the intrinsic apoptotic pathway. In response to cellular stress, Bim is upregulated and activated. The BH3 domain of Bim then binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, neutralizing their inhibitory function. This allows the pro-apoptotic effector proteins Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.
References
A Technical Guide to the Discovery and Significance of Bim BH3 Peptide IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "BH3-only" proteins, which act as sensors of cellular stress, and the "effector" proteins (Bax and Bak), which execute mitochondrial outer membrane permeabilization (MOMP).
Among the most potent BH3-only proteins is the Bcl-2-interacting mediator of cell death (Bim). Its activity is primarily mediated by its Bcl-2 homology 3 (BH3) domain. Bim BH3 Peptide IV is a 26-residue synthetic peptide corresponding to this critical functional domain and has become an invaluable tool in apoptosis research and a blueprint for novel cancer therapeutics.[1][2][3] This guide provides an in-depth overview of its discovery, its multifaceted significance in apoptosis, and its application in research and drug development.
Discovery and Characterization
Bim BH3 Peptide IV is a synthetic 26-amino acid peptide fragment derived from the BH3 domain of the human Bim protein.[1] The sequence is H-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-OH.[3][4] Its discovery is rooted in foundational research aimed at dissecting the molecular interactions governing apoptosis. Studies revealed that the BH3 domain is the minimal functional unit required for Bim to bind to and antagonize pro-survival Bcl-2 proteins.[5] This led to the synthesis and characterization of peptides like Bim BH3 Peptide IV to study these interactions in controlled, cell-free systems and to probe the apoptotic machinery within cells.[6]
Significance in Apoptosis Regulation
The significance of the Bim BH3 domain lies in its dual mechanism of action, which positions it as a powerful initiator of apoptosis. This has been a subject of intense research, leading to two primary models of activation that are not mutually exclusive.
-
The Indirect Activation Model: In this model, BH3-only proteins act as "sensitizers" by binding to and neutralizing all pro-survival Bcl-2 family members. This releases the effector proteins Bax and Bak from their inhibitory grasp, allowing them to activate and trigger MOMP.[5][6]
-
The Direct Activation Model: This model proposes that a specific subset of BH3-only proteins, known as "activators," can directly engage and activate Bax and Bak. Bim and Bid are the primary members of this group.[5][6]
Genetic studies using mice with altered Bim BH3 domains have provided in-vivo evidence that Bim's full pro-apoptotic potency requires both its ability to engage pro-survival relatives and its capacity to directly activate Bax.[5][6] The Bim BH3 peptide is therefore significant as it embodies both of these critical functions. It can broadly bind to all pro-survival Bcl-2 proteins and can also directly activate the apoptotic effectors.[7][8]
Figure 1: Bim BH3 peptide's dual role in apoptosis.
Applications in Cancer Research and Drug Development
The central role of apoptosis evasion in cancer has made the Bcl-2 pathway a prime target for therapeutic intervention. Bim BH3 peptide serves as a critical tool and template in this endeavor.
-
BH3 Mimetics: The development of small-molecule drugs that mimic the function of BH3-only proteins is a promising strategy in oncology.[9] Bim's ability to broadly target pro-survival proteins makes its BH3 domain an ideal blueprint for "pan-Bcl-2 inhibitors."
-
Stapled Peptides (SAHBs): Native peptides suffer from poor stability and cell permeability. To overcome this, "stapled" alpha-helical Bim BH3 peptides (SAHBs) have been engineered.[10] These peptides are reinforced with a hydrocarbon crosslink, which enhances their structural stability, protease resistance, and cell-penetrating capabilities.[10] A stapled Bim BH3 peptide, BIM SAHBA, has been shown to potently kill hematologic cancer cells, including those resistant to more selective BH3 mimetics like ABT-263, and to reduce tumor growth in xenograft models.[9][10]
-
BH3 Profiling: Bim BH3 peptide is a key reagent in "BH3 profiling," a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming."[7][8][11] By exposing permeabilized cells to the peptide, researchers can determine how readily a cell's mitochondria release cytochrome c, indicating its dependence on pro-survival Bcl-2 proteins and its readiness to undergo apoptosis.[12] This technique is used to predict sensitivity to chemotherapy and to identify effective drug combinations.[12]
Quantitative Data
The binding affinities of Bim BH3 peptides to various Bcl-2 family members and their cytotoxic effects have been quantified in numerous studies.
| Target Protein | Peptide | Assay Method | Affinity (Kd or IC50) | Reference |
| GST–Bcl-xL | Wild-Type Bim BH3 (26-mer) | Biosensor (Biacore) | 1.9 nM | [6] |
| GST–Mcl-1 | Wild-Type Bim BH3 (26-mer) | Biosensor (Biacore) | 1.5 nM | [6] |
| Bax | Wild-Type Bim BH3 (26-mer) | Solution Competition (Biacore) | 3.1 µM (IC50) | [6] |
| Bcl-xL | BIM SAHBA | Fluorescence Polarization | 8 nM (Ki) | [10] |
| Bcl-2 | BIM SAHBA | Fluorescence Polarization | 33 nM (Ki) | [10] |
| Mcl-1 | BIM SAHBA | Fluorescence Polarization | 11 nM (Ki) | [10] |
| Bfl-1/A1 | BIM SAHBA | Fluorescence Polarization | 15 nM (Ki) | [10] |
| Bcl-w | BIM SAHBA | Fluorescence Polarization | 17 nM (Ki) | [10] |
Table 1: Binding affinities of Bim BH3 peptides to Bcl-2 family proteins.
| Cell Line (Hematologic Cancer) | Compound | Assay Method | IC50 | Reference |
| OCI-AML3 | BIM SAHBA | Cell Viability | 1.8 µM | [10] |
| SEM | BIM SAHBA | Cell Viability | 3.4 µM | [10] |
| RS4;11 | BIM SAHBA | Cell Viability | 2.5 µM | [10] |
| REH | BIM SAHBA | Cell Viability | 2.5 µM | [10] |
| NALM-6 | BIM SAHBA | Cell Viability | 2.4 µM | [10] |
Table 2: Cytotoxicity of a stapled Bim BH3 peptide (BIM SAHBA) in cancer cell lines.
Experimental Protocols
Peptide Synthesis (Solid-Phase)
This protocol outlines the general steps for synthesizing BH3 peptides based on standard solid-phase methods.[13]
-
Resin and Amino Acid Preparation: Peptides are synthesized on a solid support resin (e.g., Rink amide resin). Fmoc-protected amino acids are used.
-
Coupling Reaction: For each cycle, approximately 3 equivalents of Fmoc-amino acid, 3 equivalents of a coupling agent (e.g., HATU), and 5 equivalents of a base (e.g., DIPEA) are dissolved in DMF and added to the resin. The reaction proceeds for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus by treating the resin-bound peptide with 20% piperidine (B6355638) in DMF. This step is typically performed twice.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 94:3:3 v/v/v), for 3 hours.[13]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: The final product's identity is confirmed by mass spectrometry.
Binding Affinity Measurement (Fluorescence Polarization)
This method measures the binding of a fluorescently labeled peptide to a target protein.[14][15]
-
Reagents:
-
Fluorescein-labeled Bim BH3 peptide (e.g., FITC-Bim).
-
Purified recombinant Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1).
-
Assay Buffer (e.g., 25 mM Tris pH 7.8, 50 mM NaCl, 1 mM EDTA, 0.001% Triton-X-100).[15]
-
-
Procedure:
-
Prepare a serial dilution of the unlabeled Bcl-2 family protein in a 96-well or 384-well non-binding surface plate.
-
Add the FITC-labeled Bim BH3 peptide to each well at a constant final concentration (e.g., 10 nM).
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader. The polarization value increases as the small, rapidly tumbling fluorescent peptide binds to the large, slower-tumbling protein.
-
-
Data Analysis: The data are fitted to a binding curve to determine the dissociation constant (Kd).
Functional Assay (Dynamic BH3 Profiling)
This protocol assesses mitochondrial apoptotic priming in response to treatment.[12][16]
Figure 2: Workflow for a Dynamic BH3 Profiling experiment.
-
Cell Preparation: Treat cells with the drug of interest or a vehicle control for a specified time. Harvest the cells and prepare a single-cell suspension.
-
Peptide Plate Preparation: Prepare a 96-well or 384-well plate with serial dilutions of Bim BH3 peptide in Mannitol Experimental Buffer (MEB).[16]
-
Permeabilization and Exposure: Resuspend the cells in MEB containing a low concentration of digitonin (e.g., 0.002%). Add the cell suspension to the prepared peptide plate. The digitonin permeabilizes the plasma membrane, allowing the peptide to access the mitochondria.[12][16]
-
Incubation: Incubate the plate for 1 hour to induce MOMP in primed cells.
-
Staining and Analysis: Fix the cells and perform intracellular staining for cytochrome c. Analyze the cells via flow cytometry to quantify the percentage of cells that have released cytochrome c. An increase in cytochrome c release in drug-treated cells compared to controls indicates that the drug has increased the cells' apoptotic priming.[12]
Conclusion
Bim BH3 Peptide IV is more than a simple peptide fragment; it is a powerful research tool that has been instrumental in elucidating the fundamental mechanisms of apoptosis. Its ability to potently and broadly engage Bcl-2 family proteins has cemented its importance in both basic and translational research. As a molecular probe in assays like BH3 profiling, it enables the functional assessment of the apoptotic pathway, offering insights into disease states and therapeutic responses. Furthermore, its structure serves as a critical scaffold for the design of next-generation BH3-mimetic drugs, such as stapled peptides, with the potential to overcome resistance and improve outcomes for cancer patients. The continued study and application of Bim BH3 peptide and its derivatives will undoubtedly continue to drive innovation in the fields of cell death and oncology.
References
- 1. Bim BH3, Peptide IV | CRB1001405 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. genscript.com [genscript.com]
- 5. [PDF] The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins | Semantic Scholar [semanticscholar.org]
- 6. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. Therapeutic potential of a peptide targeting BCL-2 cell guardians in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Bim BH3 Peptide in Cell Culture
Introduction
The Bim BH3 peptide is a synthetic polypeptide corresponding to the BH3 domain of the pro-apoptotic Bcl-2 family protein, Bim (BCL2L11).[1][2] In healthy cells, the Bcl-2 family of proteins maintains a balance between pro-survival and pro-apoptotic signals, preventing unwanted cell death.[3][4] The BH3-only proteins, including Bim, act as sentinels for cellular stress and can trigger apoptosis.[5] The Bim BH3 peptide is a powerful tool for researchers studying apoptosis, allowing for the direct activation of the intrinsic apoptotic pathway in a controlled, in vitro setting.
It is important to clarify that the term "IV" (intravenous) typically refers to an in vivo method of administration. In the context of cell culture, which is an in vitro system, the peptide is applied directly to the cells in their culture medium.
Mechanism of Action
The Bim BH3 peptide induces apoptosis by mimicking the function of the full-length Bim protein. Its primary mechanism involves interacting with and neutralizing the anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3][4][6] This releases the pro-apoptotic effector proteins, Bax and Bak.[3] Furthermore, the Bim BH3 peptide can also directly bind to and activate Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane.[3][7][8][9] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[8]
Applications in Research
-
Induction of Apoptosis: The primary application is the controlled induction of apoptosis in cultured cells. This is particularly useful for studying the apoptotic machinery and for screening potential anti-cancer therapeutics.[5][6]
-
BH3 Profiling: This is a functional assay that uses a panel of BH3 peptides, including Bim BH3, to determine a cell's "apoptotic priming" or proximity to the threshold of apoptosis.[7][8][10] By treating permeabilized cells with varying concentrations of the peptide, researchers can assess the dependence of cells on specific anti-apoptotic proteins for survival.[7][8]
-
Drug Discovery: The Bim BH3 peptide can be used as a positive control in screens for novel BH3 mimetic drugs that aim to reactivate apoptosis in cancer cells.[4]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Bim BH3 peptide-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 5. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bim BH3 Peptide IV for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members dictating cell fate. The BH3-only protein Bim is a potent initiator of apoptosis, primarily through its Bcl-2 homology 3 (BH3) domain. This domain enables Bim to bind to and neutralize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating pro-apoptotic effector proteins like Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][2][3][4]
Bim BH3 peptide IV is a synthetic 26-residue peptide corresponding to the BH3 domain of the human Bim protein.[5][6][7] This peptide is a valuable tool for in vitro studies aimed at understanding the mechanisms of apoptosis, screening for novel anti-cancer therapeutics, and assessing the apoptotic potential of various cell types. These application notes provide an overview of the in vitro applications of Bim BH3 peptide IV, including effective concentrations and detailed experimental protocols.
Data Presentation: In Vitro Concentrations of Bim BH3 Peptides
The effective concentration of Bim BH3 peptide IV in vitro is highly dependent on the specific application, cell type, and whether the peptide has been modified to enhance cell permeability (e.g., stapled peptides). The following table summarizes quantitative data from various studies.
| Application | Peptide Type | Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |
| Cytotoxicity/Viability | Unmodified Bim BH3 | OCI-AML3 | Begins to impair viability at 20 μM | Decreased cell viability | [8] |
| Stapled Bim BH3 (BIM SAHBA1) | OCI-AML3 | IC50: ~5.5 μM | Dose-responsive cytotoxicity | [8] | |
| Stapled Bim BH3 (BIM SAHBA1) | Wild-type MEFs | IC50: ~20 μM | Detectable cytotoxic activity | [8] | |
| FlICk-ed peptide | Not specified | IC50 = 5.10 ± 1.27 μM | In vitro cytotoxicity | [8] | |
| Unmodified Bim BH3 | SH-SY5Y | 50 µM | Cytotoxicity observed via XTT assay | [9] | |
| BH3-mimetic peptides | THP-1, U-937, Daudi | 1.5 to 100 µM | Inhibition of cell proliferation | [10] | |
| Apoptosis Induction | Stapled Bim BH3 (BIM SAHBA) | Hematologic cancer cells | IC50: 1.8–3.4 μM | Dose-responsive annexin (B1180172) V positivity | [11] |
| Unmodified Bim BH3 | SH-SY5Y | 50 µM | Apoptotic activity monitored by annexin V and SYTOX green staining | [9] | |
| Caspase Activation | Stapled Bim BH3 (BIM SAHBA1) | OCI-AML3, wild-type MEFs | 0–20 μM | Dose-dependent caspase-3/7 activation | [8][11] |
| Mitochondrial Priming (Dynamic BH3 Profiling) | Unmodified Bim BH3 | Malignant Pleural Mesothelioma cells | EC10 determined for each sample | Used to sensitively capture drug-induced priming | [12] |
| Unmodified Bim BH3 | Non-small cell lung cancer cells | Range of concentrations to determine EC50 and AUC | Measures overall mitochondrial priming | [13] | |
| Stapled Bim BH3 (BIM SAHBA) | Isolated mitochondria | 0–200 nM | Triggered BAX- and BAK-dependent cytochrome c release | [11] | |
| Binding Assays | Bim BH3 peptide amphiphile (cleaved) | Recombinant BCL-XL and MCL-1 | Kd: 14 nM (BCL-XL), 10 nM (MCL-1) | High-affinity binding | [14] |
Signaling Pathway and Experimental Workflows
Bim BH3-Mediated Apoptotic Signaling Pathway
The Bim BH3 peptide mimics the function of the full-length Bim protein by interacting with Bcl-2 family members to induce apoptosis. The diagram below illustrates this signaling cascade.
Caption: Bim BH3 peptide induces apoptosis by inhibiting anti-apoptotic proteins and activating pro-apoptotic effectors.
Experimental Workflow: Cell Viability Assessment
A general workflow for assessing the cytotoxic effects of Bim BH3 peptide IV using a metabolic assay like XTT or MTT is depicted below.
Caption: A typical workflow for determining the IC50 of Bim BH3 peptide using a colorimetric viability assay.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using XTT Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of BH3 peptides.[9]
Materials:
-
Bim BH3 Peptide IV (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Bim BH3 peptide IV in sterile water to create a high-concentration stock solution (e.g., 1-10 mM). MedChemExpress suggests that a concentration of at least 100 mg/mL in H2O is achievable.[5] Store stock solutions at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the Bim BH3 peptide in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until a significant color change is observed in the control wells.
-
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection by Annexin V and SYTOX Green Staining
This protocol outlines the use of flow cytometry to distinguish between viable, apoptotic, and necrotic cells after treatment with Bim BH3 peptide.[9]
Materials:
-
Bim BH3 Peptide IV
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC (or another fluorophore)
-
SYTOX Green (or Propidium Iodide - PI)
-
Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of Bim BH3 peptide IV (e.g., 50 µM) and incubate for the chosen duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of SYTOX Green.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for the fluorophores being used.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the fluorescence signals to differentiate cell populations:
-
Viable cells: Annexin V-negative and SYTOX Green-negative.
-
Early apoptotic cells: Annexin V-positive and SYTOX Green-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and SYTOX Green-positive.
-
-
Protocol 3: Dynamic BH3 Profiling (DBP) to Measure Mitochondrial Priming
DBP is a functional assay that measures how close a cell is to the apoptotic threshold. It involves permeabilizing cells and exposing their mitochondria to BH3 peptides.[12][13][15]
Materials:
-
Bim BH3 Peptide IV
-
Cell suspension
-
Digitonin (permeabilizing agent)
-
Mitochondrial buffer (e.g., MEB: 10 mM HEPES pH 7.5, 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate)
-
384-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Anti-cytochrome c antibody conjugated to a fluorophore
-
Flow cytometer or high-content imaging system
Procedure:
-
Peptide Plate Preparation: Prepare a 384-well plate with serial dilutions of Bim BH3 peptide in mitochondrial buffer. Include a positive control (e.g., alamethicin) and a negative control (buffer only).
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cells in mitochondrial buffer containing a carefully titrated concentration of digitonin. The goal is to permeabilize the plasma membrane without disrupting the mitochondrial outer membrane.
-
-
Mitochondrial Treatment:
-
Add the permeabilized cell suspension to the pre-prepared peptide plate.
-
Incubate for 1 hour at room temperature.
-
-
Fixation and Staining:
-
Fix the cells by adding paraformaldehyde.
-
Stain for cytochrome c by adding the fluorescently labeled anti-cytochrome c antibody.
-
-
Analysis:
-
Analyze the cells using a flow cytometer or a high-content imager.
-
Quantify the percentage of cells that have lost cytochrome c (indicating MOMP) at each peptide concentration.
-
-
Data Interpretation:
Conclusion
Bim BH3 Peptide IV is a versatile and potent tool for the in vitro investigation of apoptosis. The provided concentration data and detailed protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the role of the Bcl-2 family in cell death pathways and for the preclinical evaluation of novel therapeutic agents. It is crucial to empirically determine the optimal peptide concentration and incubation times for each specific cell type and experimental setup.
References
- 1. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bim BH3, Peptide IV | CRB1001405 | Biosynth [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 12. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.sph.harvard.edu [content.sph.harvard.edu]
Application Notes and Protocols for Cellular Delivery of Bim BH3 Peptide IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common methods for the intracellular delivery of the pro-apoptotic Bim BH3 peptide IV, a 26-residue peptide from the BH3-only protein Bim.[1] The protocols outlined below are designed to facilitate research into cancer therapeutics by leveraging the peptide's ability to mimic the Bim BH3 domain, which potently induces apoptosis by targeting and inhibiting anti-apoptotic BCL-2 family proteins.[2][3][4]
Introduction to Bim BH3 Peptide IV
The BCL-2 family of proteins is a critical regulator of the intrinsic apoptotic pathway.[2][5] An imbalance in this family, often through the upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1), is a common mechanism by which cancer cells evade apoptosis and acquire chemoresistance.[2] BH3 mimetic compounds, which mimic the function of pro-apoptotic BH3-only proteins like Bim, can restore the apoptotic balance.[2][4] The Bim BH3 peptide is of particular interest as it can bind to a broad range of anti-apoptotic BCL-2 proteins, making it a potent inducer of cell death in cancers "primed for death".[4][6]
However, the therapeutic application of peptides is often limited by poor cell permeability.[6] The following sections detail several effective strategies to overcome this barrier and deliver Bim BH3 peptides into target cells.
Key Delivery Methods
Several strategies have been developed to enhance the cellular uptake of BH3 peptides. These include:
-
Peptide Amphiphiles (PAs): This method involves the conjugation of the Bim BH3 peptide to a hydrophobic lipid tail, which facilitates the formation of nanostructures that can be readily taken up by cells.[2][3]
-
Hydrocarbon Stapling: This technique uses a chemical brace to lock the peptide into its bioactive alpha-helical conformation. This "staple" increases protease resistance and enhances cell penetration.[4][7]
-
Gold Nanoparticles (AuNPs): AuNPs can be used as carriers for the BH3 peptide. The peptide is conjugated to the surface of the nanoparticles, which are then internalized by cells.[8]
Method 1: Peptide Amphiphiles (PAs) for Bim BH3 Delivery
Application Note
This method utilizes peptide amphiphiles (PAs) to create nanostructures that deliver the Bim BH3 peptide into cells. By incorporating a cathepsin B cleavable linker between the peptide and a hydrophobic tail, the peptide can be released within the cell, leading to increased intracellular accumulation and co-localization with mitochondria.[2][3] This targeted release enhances the peptide's ability to bind to anti-apoptotic BCL-2 family members and trigger apoptosis.[2]
Quantitative Data Summary
| Parameter | Value | Target Protein | Notes |
| Binding Affinity (Kd) | |||
| BIM A,cath,K PA2 (uncleaved) | ~200-300 nM | BCL-XL | Binding is inhibited by the lipid tail.[2] |
| BIM A,cath,K PA2 (cleaved) | 14 nM | BCL-XL | 6-fold increased affinity after cleavage.[2] |
| BIM A,cath,K PA2 (cleaved) | 10 nM | MCL-1 | 10-fold increased affinity after cleavage.[2] |
| Cellular Effects | |||
| Caspase-3/7 Activation | Time-dependent increase | Jurkat cells | Potent activation within 24 hours with cleavable PA.[2] |
Experimental Workflow: Peptide Amphiphile Delivery
Caption: Workflow for Bim BH3 peptide delivery using Peptide Amphiphiles.
Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol is used to measure the binding affinity of the Bim BH3 peptide and its PA formulations to recombinant anti-apoptotic BCL-2 family proteins.[2]
Materials:
-
FITC-labeled Bim BH3 peptides/PAs
-
Recombinant anti-apoptotic proteins (e.g., BCL-XL, MCL-1)
-
Binding buffer (e.g., 100 mM NaCl, 50 mM Tris, pH 8.0)[9]
-
96-well black opaque plates
-
SpectraMax M5 microplate reader or equivalent[2]
Procedure:
-
Prepare serial dilutions of the recombinant anti-apoptotic proteins in the binding buffer.
-
Add a constant concentration of the FITC-labeled Bim BH3 peptide or PA (e.g., 50 nM) to each well of the 96-well plate.[9]
-
Add the serially diluted proteins to the wells containing the peptide.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.[9]
-
Measure fluorescence polarization using a microplate reader.
-
Calculate the dissociation constant (Kd) values by fitting the data to a normalized sigmoidal curve with a variable slope using nonlinear regression analysis (e.g., in GraphPad Prism).[2]
Method 2: Hydrocarbon Stapled Bim BH3 Peptides
Application Note
Hydrocarbon stapling is a chemical modification that stabilizes the α-helical structure of peptides, which is crucial for their binding to target proteins.[4][7] This "staple" enhances the peptide's resistance to proteolytic degradation and improves its ability to penetrate cell membranes.[4][6] Stapled Bim BH3 peptides (e.g., BIM SAHBA) have been shown to broadly target BCL-2 family proteins with high affinity and induce apoptosis in a dose-responsive manner.[4][7]
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| Cytotoxicity (IC50) | |||
| BIM SAHBA1 | ~5.5 µM | OCI-AML3 (Leukemia) | Demonstrates dose-responsive cytotoxicity.[7] |
| BIM SAHBA1 | ~20 µM | Wild-type MEFs | Less potent in non-cancerous cells.[7] |
| BIM SAHBA1 | Negligible | Bax-/-Bak-/- MEFs | Activity is dependent on BAX/BAK.[7] |
| Caspase Activation | Dose-dependent | OCI-AML3, MEFs | Correlates with cytotoxicity.[7][9] |
Protocol: Cell Viability and Caspase Activation Assay
This protocol measures the effect of stapled Bim BH3 peptides on cell viability and apoptosis induction.
Materials:
-
Stapled Bim BH3 peptide (e.g., BIM SAHBA1) dissolved in DMSO
-
Cell lines (e.g., OCI-AML3, MEFs)
-
96-well plates
-
OptiMEM or appropriate serum-free media[9]
-
Fetal Bovine Serum (FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Caspase-3/7 activation reagent (e.g., Caspase-Glo® 3/7)
-
Plate reader for luminescence
Procedure:
-
Cell Plating: Plate cells in 96-well plates (e.g., 1 x 10^4 OCI-AML3 cells/well or 2.5 x 10^3 MEFs/well) and allow them to adhere overnight (for adherent cells).[9]
-
Peptide Treatment:
-
Prepare serial dilutions of the stapled Bim BH3 peptide from a stock solution (e.g., 10 mM in DMSO).[9]
-
Replace the cell media with serum-free media (e.g., OptiMEM).[9]
-
Add the peptide dilutions or vehicle (DMSO) to the cells and incubate at 37°C for a set period (e.g., 2 hours).[9]
-
After the initial incubation, add FBS to a final concentration of 10% (v/v).[9]
-
-
Caspase-3/7 Activation Assay (e.g., at 6 hours): [9]
-
Add the Caspase-Glo® 3/7 reagent to the wells according to the manufacturer's instructions.
-
Incubate as recommended.
-
Measure luminescence using a plate reader.
-
-
Cell Viability Assay (e.g., at 24 hours): [9]
-
Add the CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Incubate as recommended.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values.[7]
Method 3: Gold Nanoparticle (AuNP) Mediated Delivery
Application Note
This method utilizes gold nanoparticles as a carrier to deliver the Bim BH3 peptide into cancer cells. The peptide, containing a cysteine residue, can be conjugated to the surface of AuNPs through a strong gold-sulfur covalent bond.[8] This delivery system has been shown to effectively induce apoptosis and inhibit the migration and invasion of cancer cells in vitro.[8]
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| Apoptosis Induction | |||
| BH3@AuNPs-1 | 17% | A549 (Lung Cancer) | Percentage of early-stage apoptotic cells.[8] |
| BH3@AuNPs-2 | 24% | A549 (Lung Cancer) | Higher peptide:AuNP ratio increases apoptosis.[8] |
Protocol: Preparation and Cellular Application of BH3@AuNPs
This protocol describes the synthesis of BH3 peptide-conjugated gold nanoparticles and their application to cells.[8]
Materials:
-
Bim BH3 peptide containing a cysteine residue
-
Synthesized gold nanoparticles (AuNPs) solution
-
Ultrapure water
-
Microcentrifuge
-
Cancer cell line (e.g., A549)
-
Annexin V/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Peptide Solution Preparation: Dissolve the BH3 peptide powder in ultrapure water to a concentration of 1 mg/mL.
-
Conjugation:
-
Add the BH3 peptide solution to the AuNPs solution at the desired molar ratio (e.g., 800:1 or 1000:1 peptide to AuNP).
-
Incubate the mixture at 4°C for 12 hours to allow for conjugation.
-
-
Purification:
-
Centrifuge the solution (e.g., 12,000 rpm for 20 minutes) to pellet the BH3@AuNPs.
-
Remove the supernatant and wash the pellet with ultrapure water three times to remove unconjugated peptide.
-
Resuspend the final BH3@AuNPs in the desired buffer or media for cell treatment.
-
-
Cellular Treatment and Apoptosis Analysis:
-
Treat A549 cells with the BH3@AuNPs for 24 hours.
-
Harvest the cells and stain with an Annexin V/PI kit according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
Bim BH3 Signaling Pathway
The Bim BH3 peptide induces apoptosis by directly engaging with and neutralizing anti-apoptotic BCL-2 family proteins. This action liberates the pro-apoptotic effector proteins BAX and BAK, leading to their activation.[2][5] Activated BAX and BAK then oligomerize in the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[2] This results in the release of cytochrome c, which triggers the formation of the apoptosome and subsequent activation of effector caspases (e.g., Caspase-3/7), ultimately leading to programmed cell death.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 5. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The antitumor activity of Bax BH3 peptide delivered by gold nanoparticles [frontiersin.org]
- 9. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bim BH3 Peptide IV in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bim BH3 peptide IV in fluorescence polarization (FP) assays. This powerful technique allows for the quantitative analysis of the interaction between the pro-apoptotic Bim BH3 domain and anti-apoptotic Bcl-2 family proteins, facilitating the screening and characterization of potential cancer therapeutics.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] An imbalance in the interactions between pro-apoptotic members (e.g., Bim, Bad, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) can lead to uncontrolled cell survival and is a hallmark of many cancers.[2] The BH3 domain of pro-apoptotic proteins, such as Bim, is essential for their function, as it binds to a hydrophobic groove on the surface of anti-apoptotic proteins, neutralizing their protective effect.[2]
The Bim BH3 peptide is a potent and promiscuous binder of anti-apoptotic Bcl-2 family proteins.[2] Fluorescence polarization is a robust, solution-based technique ideal for studying these protein-peptide interactions in a high-throughput format. The principle of the assay is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled Bim BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger anti-apoptotic protein, the complex tumbles much more slowly, leading to a significant increase in the polarization value. This change can be used to determine binding affinities and to screen for inhibitors that disrupt this critical protein-protein interaction.
Signaling Pathway
The Bim BH3 peptide is a key mediator in the intrinsic apoptosis pathway. Under cellular stress, BH3-only proteins like Bim are activated. The BH3 domain of Bim allows it to bind to and inhibit anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1). This releases the pro-apoptotic effector proteins Bak and Bax, which can then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Experimental Workflow for Fluorescence Polarization Assay
The following diagram outlines the typical workflow for a fluorescence polarization assay using Bim BH3 peptide to study its interaction with an anti-apoptotic Bcl-2 family protein and to screen for inhibitors.
Quantitative Data Summary
The following tables summarize the binding affinities of Bim BH3 peptide IV to various anti-apoptotic Bcl-2 family proteins as determined by fluorescence polarization and other biophysical assays.
Table 1: Binding Affinities (Kd) of Bim BH3 Peptide to Anti-apoptotic Bcl-2 Family Proteins
| Anti-apoptotic Protein | Binding Affinity (Kd) in nM |
| Bcl-xL | 4.4 - 5.1 |
| Bcl-2 | 5.2 - 6.1 |
| Mcl-1 | 5.8 - 185 |
| Bcl-w | Double-digit nanomolar affinity |
| Bfl-1 | Not specified |
Note: The range of values reflects data from multiple studies and variations in experimental conditions.[3]
Table 2: Inhibition Constants (Ki and IC50) for Unlabeled Bim BH3 Peptide in Competition Assays
| Anti-apoptotic Protein | Competition Peptide | Inhibition Constant |
| Mcl-1 | Bim-BH3 | Ki ~ 2 nM |
| Bcl-xL | Bim-BH3 | Ki ~ 30 nM (with Phe4aVal mutation) |
| Bcl-xL | Bad BH3 | IC50 = 0.048 µM |
| Bcl-xL | Bak BH3 | IC50 = 1.14 µM |
Note: These values are indicative and can vary based on the specific assay conditions.[1][4]
Experimental Protocols
Materials and Reagents
-
Bim BH3 Peptide IV:
-
Sequence: Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg[5]
-
Fluorescently labeled at the N-terminus with a fluorophore such as Fluorescein isothiocyanate (FITC).
-
-
Recombinant Anti-apoptotic Bcl-2 Family Proteins:
-
Highly purified (e.g., Bcl-xL, Bcl-2, Mcl-1).
-
-
Assay Buffer:
-
Assay Plates:
-
Black, low-volume 384-well plates are recommended to minimize background fluorescence.
-
-
Plate Reader:
-
A microplate reader capable of measuring fluorescence polarization.
-
Protocol 1: Direct Binding Assay to Determine Kd
This protocol is designed to determine the dissociation constant (Kd) of the fluorescently labeled Bim BH3 peptide for an anti-apoptotic Bcl-2 protein.
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescently labeled Bim BH3 peptide (e.g., 100 nM) in assay buffer.[6]
-
Prepare a serial dilution of the anti-apoptotic protein in assay buffer. The concentration range should span from well below to well above the expected Kd.
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of each protein dilution.
-
Add 10 µL of the 2X fluorescent Bim BH3 peptide stock solution to each well.[6]
-
Include control wells with only the fluorescent peptide (no protein) and buffer only.
-
-
Incubation:
-
Incubate the plate at room temperature for at least 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Plot the measured mP values against the protein concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the Kd value.
-
Protocol 2: Competition Assay to Determine IC50 and Ki
This protocol is used to screen for inhibitors or to determine the binding affinity of unlabeled competitor peptides.
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescently labeled Bim BH3 peptide at a concentration close to its Kd for the target protein.
-
Prepare a 2X working solution of the anti-apoptotic protein at a concentration that gives a significant polarization signal (typically 2-3 times the Kd).
-
Prepare a serial dilution of the unlabeled competitor peptide or small molecule inhibitor in assay buffer or DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the competitor serial dilutions.
-
Add 5 µL of the 2X anti-apoptotic protein solution.
-
Add 10 µL of the 2X fluorescent Bim BH3 peptide solution.
-
Include control wells for:
-
Fluorescent peptide only (no protein, no competitor).
-
Fluorescent peptide and protein (no competitor).
-
-
-
Incubation:
-
Incubate the plate at room temperature for at least 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.
-
References
- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 3. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Bim BH3 Peptide IV in Cancer Research
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and chemoresistance.[1][2][3] The family includes pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), and a subgroup of pro-apoptotic "BH3-only" proteins (e.g., Bim, Bid, PUMA) that act as sentinels for cellular stress.[1][4] BH3-only proteins initiate apoptosis by neutralizing the anti-apoptotic Bcl-2 proteins, thereby allowing Bax and Bak to permeabilize the mitochondrial outer membrane, a point of no return in cell death.[4][5]
Bim is a potent, pro-apoptotic BH3-only protein capable of binding to all anti-apoptotic Bcl-2 family members with high affinity.[3][6] Peptides derived from the Bim BH3 domain, such as Bim BH3 Peptide IV, are therefore valuable research tools and therapeutic candidates.[7][8] These peptides mimic the action of the full-length Bim protein, functioning as "BH3 mimetics" to reactivate the apoptotic pathway in cancer cells that have become dependent on overexpressed anti-apoptotic proteins for survival.[1][9] To improve cell permeability and stability, modified versions such as hydrocarbon-stapled Bim BH3 peptides (e.g., BIM SAHBA) have been developed, showing enhanced pharmacological properties.[6][10][11]
Mechanism of Action
Bim BH3 peptides function by directly engaging and inhibiting anti-apoptotic Bcl-2 proteins. In many cancer cells, these anti-apoptotic proteins are overexpressed and sequester pro-apoptotic proteins, effectively "priming" the cells for apoptosis.[5][9] By introducing a Bim BH3 peptide, this balance is tipped. The peptide binds with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[9] This competitive binding displaces the sequestered pro-apoptotic effector proteins (Bax and Bak).[5][6] Once liberated, Bax and Bak undergo conformational changes, oligomerize, and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, executing the apoptotic program.[10][12]
Figure 1: Mechanism of Bim BH3 Peptide-Induced Apoptosis.
Key Applications in Cancer Research
-
Direct Induction of Apoptosis: Bim BH3 peptides can be used to directly trigger apoptosis in cancer cell lines, particularly those known to be dependent on anti-apoptotic Bcl-2 family members for survival. This is useful for validating the role of the intrinsic apoptotic pathway in a given cancer model.[1][10]
-
Overcoming Drug Resistance: Cancer cells often develop resistance to conventional chemotherapy by upregulating anti-apoptotic proteins. Bim BH3 peptides can circumvent this resistance by directly targeting these survival proteins, making them a tool to re-sensitize resistant cells to other anti-cancer agents.[9][10]
-
BH3 Profiling: This is a functional assay used to measure a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[12][13] By exposing permeabilized cells to a panel of BH3 peptides, including Bim BH3, researchers can determine which specific anti-apoptotic proteins a cancer cell relies on for survival.[12] Dynamic BH3 Profiling (DBP) extends this by measuring how priming changes in response to treatment with other drugs, helping to identify effective combination therapies.[13][14]
-
In Vivo Preclinical Studies: Stabilized versions of Bim BH3 peptides (e.g., BIM SAHBA) are used in animal models, such as xenografts, to assess their anti-tumor efficacy, either as a single agent or in combination with other drugs.[10] These studies provide crucial data on dosage, safety, and therapeutic potential.
Quantitative Data Summary
The following table summarizes quantitative data for a hydrocarbon-stapled Bim BH3 peptide (BIM SAHBA), a well-studied, cell-permeable analog used in cancer research.
| Parameter | Cancer Model | Value | Notes | Reference |
| Binding Affinity (Kd) | Bcl-2 Family Proteins | Broad, high affinity | Binds to a diversity of anti-apoptotic and pro-apoptotic targets. | [10] |
| EC50 (Viability) | OCI-AML3 (AML) | ~1 µM | Dose-responsive killing observed. | [10] |
| EC50 (Viability) | U937 (Histiocytic Lymphoma) | ~2 µM | Correlates with dose-responsive caspase-3/7 activation. | [10] |
| In Vitro Efficacy | Mouse Liver Mitochondria | Induces Bak-dependent cytochrome c release in the 0-200 nM range. | Demonstrates direct action on mitochondria. | [10] |
| In Vivo Dosage | OCI-AML3 Xenograft (Mice) | 25 mg/kg/d (i.v.) | Used as a single agent and in combination therapy. | [10] |
| In Vivo Efficacy | OCI-AML3 Xenograft (Mice) | Significant tumor growth suppression. | Efficacy is enhanced when combined with ABT-263 (a Bcl-2/Bcl-xL inhibitor). No weight loss was observed. | [10] |
Experimental Protocols
Protocol 1: Cellular Uptake of FITC-Labeled Bim BH3 Peptide
This protocol is used to verify that the peptide can enter the target cells.
Materials:
-
FITC-labeled Bim BH3 peptide (e.g., FITC-BIM SAHBA)
-
Cancer cell line (e.g., U937)
-
Opti-MEM medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for adherent cells)
-
Lysis buffer
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Seed 2 x 106 non-adherent cells or 4 x 105 adherent cells per well.
-
Incubate cells with 1 µM FITC-labeled Bim BH3 peptide in Opti-MEM at 37°C for 2 hours.[10]
-
For Microscopy: Wash cells with PBS and image live using a confocal microscope to observe intracellular distribution.[10]
-
For Lysate Analysis: a. Centrifuge non-adherent cells or trypsinize and then centrifuge adherent cells to pellet. b. Wash the cell pellet thoroughly with PBS. c. Prepare cell lysates using an appropriate lysis buffer. d. Analyze lysates via electrophoresis and detect fluorescence to confirm the presence of the peptide.[10]
Figure 2: Workflow for Cellular Uptake Assay.
Protocol 2: Cell Viability and Caspase Activation Assay
This protocol measures the cytotoxic effect of the peptide and confirms apoptosis induction.
Materials:
-
Bim BH3 peptide
-
Cancer cell line
-
96-well plates (white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of Bim BH3 peptide (e.g., 0-10 µM). Include a vehicle-only control.
-
For Viability: Incubate for 24 hours. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
For Caspase Activation: Incubate for 6 hours. Add Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and measure luminescence.[10]
-
Normalize the results to the vehicle control and plot dose-response curves to determine EC50 values.
Protocol 3: Dynamic BH3 Profiling (DBP)
This protocol assesses how a targeted agent alters the apoptotic priming of cancer cells.
Materials:
-
Bim BH3 peptide
-
Targeted anti-cancer agent of interest
-
Cancer cell line
-
Digitonin for cell permeabilization
-
Staining dyes (e.g., JC-1 for mitochondrial potential) or anti-cytochrome c antibody for flow cytometry
-
384-well or 96-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with the targeted agent (at a non-toxic concentration) or a DMSO control for a defined period (e.g., 24 hours).
-
Harvest and prepare a single-cell suspension.
-
Permeabilize cells with a titrated, mild concentration of digitonin.[12][15]
-
Expose the permeabilized cells to a range of Bim BH3 peptide concentrations for 1 hour at room temperature.[13]
-
Fix and stain cells with an anti-cytochrome c antibody.
-
Analyze by flow cytometry to quantify the percentage of cells that have released cytochrome c (a measure of Mitochondrial Outer Membrane Permeabilization, MOMP).[13]
-
An increased sensitivity to the Bim BH3 peptide in drug-treated cells compared to control cells indicates an increase in apoptotic priming.[13]
Protocol 4: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of the peptide in a mouse model.
Materials:
-
Bim BH3 peptide formulated for IV injection (e.g., BIM SAHBA)
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., OCI-AML3)
-
Calipers for tumor measurement
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 150-250 mm³).[13]
-
Randomize mice into treatment groups (e.g., vehicle, Bim BH3 peptide, combination therapy). A typical cohort size is n=8 per arm.[10]
-
Administer treatment as per the defined schedule (e.g., 25 mg/kg/d Bim BH3 peptide via intravenous injection).[10]
-
Measure tumor volume with calipers twice a week.[13]
-
Monitor animal weight and general health throughout the study as a measure of toxicity.[10]
-
At the end of the study, euthanize the mice and excise tumors for further analysis if required.
-
Plot tumor growth curves and perform statistical analysis (e.g., two-way ANOVA) to determine treatment efficacy.[10]
Figure 3: Logic of Overcoming Resistance with Bim BH3 Peptides.
References
- 1. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 3. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bim BH3, Peptide IV | CRB1001405 | Biosynth [biosynth.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Bim BH3 Peptide IV in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage induced by chemotherapy. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death. The BH3-only protein Bim is a potent initiator of apoptosis that can neutralize all anti-apoptotic Bcl-2 family members.[1] This has led to the development of BH3 mimetics, including Bim BH3 peptides, which can restore the apoptotic potential of cancer cells.
This document provides detailed application notes and protocols for investigating the synergistic effects of Bim BH3 peptide IV in combination with conventional chemotherapeutic agents, such as doxorubicin (B1662922) and paclitaxel (B517696). The combination of a Bim BH3 peptide to directly prime cancer cells for apoptosis, with a chemotherapeutic agent to induce cellular stress, represents a promising strategy to overcome chemoresistance and enhance therapeutic efficacy.
Mechanism of Action
Chemotherapeutic agents like doxorubicin and paclitaxel induce cellular stress and DNA damage, leading to the upregulation of pro-apoptotic BH3-only proteins.[2][3] Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS).[2][4] Paclitaxel, on the other hand, disrupts microtubule dynamics, leading to mitotic arrest and cellular stress.[3]
The Bim BH3 peptide acts as a direct sensitizer (B1316253) by binding to and neutralizing anti-apoptotic Bcl-2 proteins. This releases the pro-apoptotic effector proteins Bak and Bax, which can then oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis. By combining a chemotherapeutic agent with a Bim BH3 peptide, the apoptotic threshold of cancer cells is significantly lowered, resulting in a synergistic increase in cell death.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of combining BH3 mimetics with chemotherapeutic agents in various cancer cell lines.
| Cell Line | Treatment | IC50 | Fold Change in Synergy | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Doxorubicin | 127.44 nM | - | [5] |
| Paclitaxel | 32.39 nM | - | [5] | |
| MCF-7 (Breast Cancer) | Paclitaxel | 7.5 nM | - | [6] |
| ZR75-1 (Breast Cancer) | Doxorubicin | Not specified | - | [7] |
| Paclitaxel | Not specified | - | [7] | |
| HeLa (Cervical Cancer) | Doxorubicin + TAT-BID | Significant synergistic effect (CDI < 0.7) at 1 µM Doxorubicin | Not specified | [8] |
| PC3 (Prostate Cancer) | Doxorubicin + TAT-BID | Moderate synergistic effect (CDI = 0.7-0.8) at 1 µM Doxorubicin | Not specified | [8] |
Table 1: Synergistic Cytotoxicity of BH3 Mimetics and Chemotherapeutic Agents. This table presents the half-maximal inhibitory concentration (IC50) values for single-agent chemotherapies and describes the synergistic effects observed when combined with a BH3 mimetic (TAT-BID). The Combination Index (CDI) is a measure of synergy, with values less than 1 indicating a synergistic interaction.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Reference |
| 22Rv1 (Prostate Cancer) | 0.25 µM Doxorubicin + 2.5 µM Gamitrinib (Hsp90 inhibitor, enhances Bim activation) | Increased Annexin V staining compared to single agents | [9] |
| MDA-MB-231 (Breast Cancer) | 10 µM Doxorubicin + 5 µM Gamitrinib | Increased Annexin V staining compared to single agents | [9] |
| CW9019 (Rhabdomyosarcoma) | Vincristine | Increased Δ% priming (Dynamic BH3 Profiling) | [10] |
| Doxorubicin | Increased Δ% priming and high percentage of cell death with Annexin V | [10] |
Table 2: Induction of Apoptosis by Combination Therapy. This table highlights the increase in apoptotic cell populations, as measured by Annexin V staining and Dynamic BH3 Profiling (a measure of mitochondrial priming for apoptosis), following combination treatment.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| OCI-AML3 (Human AML) | BIM SAHBA (stapled BIM BH3 peptide) + ABT-263 (Bcl-2/Bcl-xL inhibitor) | Synergistic suppression of tumor growth | [11] |
| RMS PDX Model (Rhabdomyosarcoma) | Vincristine + S63845 (Mcl-1 inhibitor) | Reduction in tumor growth with a tendency to stabilization | [3][10] |
| PC9 (NSCLC) | Navitoclax (BH3 mimetic) + Etoposide | Significantly reduced tumor burden compared to single agents | [12] |
Table 3: In Vivo Efficacy of Combination Therapy. This table summarizes the in vivo anti-tumor effects of combining BH3 mimetics with chemotherapy in various xenograft models, demonstrating enhanced tumor growth inhibition.
Experimental Protocols
Protocol 1: In Vitro Co-treatment of Cancer Cells
Objective: To treat cancer cell lines with a combination of Bim BH3 peptide IV and a chemotherapeutic agent to assess synergistic cytotoxicity and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bim BH3 peptide IV (solubilized in a suitable solvent, e.g., DMSO or sterile water)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel; solubilized in a suitable solvent)
-
96-well and 6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
For cytotoxicity assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For apoptosis and Western blot analysis, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of Bim BH3 peptide IV and the chemotherapeutic agent at a high concentration in their respective solvents.
-
On the day of the experiment, prepare serial dilutions of each drug and the combination in complete cell culture medium. It is recommended to test a range of concentrations for each drug, both alone and in combination, based on their known IC50 values. For combination treatments, a fixed ratio of the two drugs can be used.
-
-
Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the single agents or the combination to the respective wells. Include a vehicle control (medium with the solvent used for drug solubilization).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following combination treatment using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating dead cells) and wash the adherent cells with PBS.
-
Gently detach the adherent cells using Trypsin-EDTA.
-
Combine the collected medium and the detached cells and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly centrifuge the cell suspension.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
Objective: To assess the expression levels of key pro- and anti-apoptotic Bcl-2 family proteins following combination treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bim, Bak, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash the cells in the 6-well plates with cold PBS.
-
Lyse the cells by adding RIPA buffer and scraping the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine changes in protein expression levels relative to the loading control.
-
Visualization of Pathways and Workflows
Caption: Synergistic Apoptotic Signaling Pathway.
Caption: In Vitro Synergy Assessment Workflow.
Caption: Rationale for Combination Therapy.
References
- 1. m.script-one.com [m.script-one.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Intracellular Delivery of Bim BH3 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Bim BH3 peptides for therapeutic and research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to the therapeutic use of unmodified Bim BH3 peptides?
A1: The principal challenge is their poor cell permeability. Peptides, in their natural state, are often unable to efficiently cross the cell membrane to reach their intracellular targets. This limitation is due to their size and hydrophilic backbone, which hinders passive diffusion across the lipid bilayer.[1][2] Consequently, unmodified Bim BH3 peptides require methods to facilitate their entry into cells to interact with the Bcl-2 family of proteins and induce apoptosis.[3]
Q2: What are the leading strategies to enhance the cell permeability of Bim BH3 peptides?
A2: Several effective strategies have been developed to overcome the poor cell permeability of Bim BH3 peptides. The most prominent and widely studied methods include:
-
Hydrocarbon Stapling: This involves chemically cross-linking the peptide to lock it into its bioactive α-helical conformation. This not only enhances proteolytic resistance but also improves cellular uptake.[4][5][6]
-
Peptide Amphiphiles (PAs): This strategy involves conjugating the Bim BH3 peptide to a lipid tail. The resulting amphiphilic molecule can self-assemble into nanostructures that facilitate cellular internalization.[3][7][8]
-
Cell-Penetrating Peptide (CPP) Conjugation: Attaching the Bim BH3 peptide to a short, polycationic peptide sequence (a CPP) that is known to efficiently translocate across the plasma membrane can shuttle the Bim BH3 cargo into the cell.[9][10]
-
Nanoparticle Delivery Systems: Encapsulating or conjugating Bim BH3 peptides to nanoparticles, such as gold nanoparticles, can improve their stability and facilitate cellular uptake.[11]
Q3: How does hydrocarbon stapling improve cell permeability and function?
A3: Hydrocarbon stapling introduces a synthetic brace into the peptide's structure, typically by replacing two amino acids with non-natural ones that can be chemically linked.[12] This "staple" enforces the α-helical conformation, which is crucial for binding to Bcl-2 family proteins.[1][6] The benefits of this modification are multi-faceted:
-
Structural Stabilization: It pre-organizes the peptide into its active shape, reducing the entropic penalty of binding to its target.[5]
-
Protease Resistance: The stabilized structure is less susceptible to degradation by cellular proteases.[5][6]
-
Enhanced Cellular Uptake: Stapled peptides are thought to enter cells via an endocytic pathway, such as pinocytosis.[5][13][14] The increased helicity and hydrophobicity contribute to this improved uptake.[15][16]
Q4: What are peptide amphiphiles and how do they deliver Bim BH3 peptides?
A4: Peptide amphiphiles (PAs) are molecules that combine the hydrophilic Bim BH3 peptide with a hydrophobic lipid tail.[3] This design allows the PAs to self-assemble into nanostructures like micelles or nanofibers in aqueous solutions. These nanostructures can be taken up by cells.[7] Some designs incorporate cleavable linkers (e.g., cathepsin-sensitive linkers) between the peptide and the lipid tail, which allows for the release of the free Bim BH3 peptide into the cytoplasm following endosomal uptake, thereby increasing its intracellular accumulation and pro-apoptotic activity.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving Bim BH3 peptide cell permeability.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable cellular uptake of the modified Bim BH3 peptide. | The modification strategy is insufficient for the target cell line. | Different cell lines can have varying uptake efficiencies. Consider testing an alternative strategy, such as switching from a stapled peptide to a CPP-conjugated version, or vice-versa.[9][13] |
| The position of the hydrocarbon staple is suboptimal. | The location of the staple can significantly impact the peptide's properties.[5][15] Synthesize a panel of peptides with the staple at different positions (a "staple scan") to identify the optimal design for cell entry and target binding.[6] | |
| The peptide is being sequestered in endosomes and not reaching the cytosol. | Incorporate an endosomolytic agent or design the delivery vehicle (like a PA) with a pH-sensitive or enzyme-cleavable linker to facilitate endosomal escape.[3][10] | |
| High levels of cytotoxicity that are not associated with apoptosis (e.g., no caspase activation). | The peptide construct is causing non-specific membrane disruption. | High concentrations of amphipathic or cationic peptides can lyse cell membranes.[3] Perform a Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity. If membrane disruption is observed, reduce the peptide concentration.[15][17] |
| The modification itself (e.g., the CPP or lipid tail) is causing toxicity. | Synthesize and test a control peptide that has the modification but a scrambled, inactive BH3 sequence to determine if the toxicity is independent of the Bim BH3 domain's activity.[4][18] | |
| Inconsistent or non-reproducible results in functional assays (e.g., cell viability, apoptosis). | The peptide is degrading in the cell culture medium. | While modifications like stapling increase stability, degradation can still occur.[5] Assess the peptide's stability in culture medium over the time course of the experiment using techniques like HPLC or mass spectrometry. |
| Inaccurate quantification of the peptide stock solution. | Use a peptide-specific quantification assay, as standard protein assays may not be accurate for short peptides.[19] The Pierce Quantitative Colorimetric Peptide Assay is a suitable option.[19] | |
| Issues with the detection method for cellular uptake. | When using fluorescently labeled peptides, ensure that extracellular, membrane-bound peptide is removed by washing and a brief trypsin treatment before analysis by flow cytometry or microscopy to only measure internalized peptide.[20][21][22] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on modified Bim BH3 peptides, providing a basis for comparison.
Table 1: Comparative Cytotoxicity of Unmodified vs. Stapled Bim BH3 Peptides
| Peptide | Cell Line | IC50 (µM) | Assay Duration |
| Unmodified BIM BH3 | OCI-AML3 | > 20 µM | 24 h |
| BIM SAHBA1 (Stapled) | OCI-AML3 | ~5.5 µM | 24 h |
| Unmodified BIM BH3 | Wild-type MEFs | > 20 µM | 24 h |
| BIM SAHBA1 (Stapled) | Wild-type MEFs | ~20 µM | 24 h |
| Data extracted from a study on the pro-apoptotic activity of a hydrocarbon-stapled BIM BH3 peptide.[15] |
Table 2: Effect of a Cathepsin-Cleavable Linker on the Apoptotic Activity of Bim BH3 Peptide Amphiphiles (PAs)
| Peptide Construct | Cell Line | % Apoptosis (at 10 µM) | Assay Duration |
| BIMA,KPA2 (Non-cleavable) | HeLa | ~20% | 24 h |
| BIMA,cath,KPA2 (Cleavable) | HeLa | ~60% | 24 h |
| Data adapted from a study on Bim BH3 PAs with endosomal release capabilities.[3][17] |
Key Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the internalization of a fluorescently labeled (e.g., FITC) Bim BH3 peptide.
-
Cell Preparation: Seed cells (e.g., HeLa or Jurkat) in a 24-well plate at a density of 1 x 105 cells/well and culture overnight.[20]
-
Peptide Incubation: Replace the medium with fresh medium containing the desired concentrations of the fluorescently labeled peptide (e.g., 1, 5, 10 µM). Incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.[20][22]
-
Washing: After incubation, aspirate the peptide-containing medium. Wash the cells twice with ice-cold PBS to remove non-adherent peptide.[20][22]
-
Removal of Membrane-Bound Peptide: Add 200 µL of trypsin (0.05%) to each well and incubate for 5 minutes at 37°C to detach cells and strip away surface-bound peptide.[20][21]
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Final Wash: Centrifuge the cells at 1,500 rpm for 3 minutes, discard the supernatant, and resuspend the cell pellet in 300 µL of cold PBS for analysis.[20][22]
-
FACS Analysis: Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population to quantify peptide uptake.
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the induction of apoptosis by assessing caspase-3 and -7 activity.
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a serial dilution of the Bim BH3 peptide or controls. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 6 hours).[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.[15]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the Bim BH3 peptides as you would for a viability assay. Include a vehicle control, an untreated control, and a maximum LDH release control (by adding a lysis buffer provided with the assay kit 45 minutes before the end of the experiment).
-
Incubation: Incubate for the desired treatment duration (e.g., 2 hours).[15]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Intrinsic apoptosis pathway activated by a Bim BH3 peptide.
Caption: Workflow for evaluating modified Bim BH3 peptide permeability.
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release | Semantic Scholar [semanticscholar.org]
- 9. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The antitumor activity of Bax BH3 peptide delivered by gold nanoparticles [frontiersin.org]
- 12. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocarbon staple constructing highly efficient α-helix cell-penetrating peptides for intracellular cargo delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Quantitation Assays for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. 2.4 |. Quantification of peptide cell permeability [bio-protocol.org]
- 22. lifetein.com [lifetein.com]
Bim BH3 peptide IV solubility and stability issues
Welcome to the technical support center for the Bim BH3 peptide IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges often encountered with this pro-apoptotic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Bim BH3 peptide IV and what is its mechanism of action?
A1: The Bim BH3 peptide IV is a 26-residue synthetic peptide derived from the BH3 domain of the Bim protein, a member of the pro-apoptotic Bcl-2 family.[1][2] BH3-only proteins like Bim are crucial initiators of the intrinsic pathway of apoptosis.[3][4] They act as cellular stress sentinels that, when activated, bind to and inhibit anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby allowing the pro-apoptotic proteins Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3][5] The Bim BH3 domain is known to potently induce apoptosis by interacting with a wide range of Bcl-2 family proteins.[6]
Q2: How should I reconstitute lyophilized Bim BH3 peptide IV?
A2: Proper reconstitution is critical for maintaining the peptide's activity and preventing aggregation. It is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom. For initial solubilization, sterile, distilled water is often a suitable solvent.[7][8] A general protocol involves slowly adding the solvent to the side of the vial and gently swirling or rolling to dissolve the peptide; vigorous shaking should be avoided as it can induce aggregation.[9] If water is used to make a stock solution, it is advisable to filter and sterilize it through a 0.22 μm filter before use.[8]
Q3: What are the recommended storage conditions for Bim BH3 peptide IV?
A3: The stability of the peptide depends on its state (lyophilized or in solution) and the storage temperature. The following table summarizes the recommended storage conditions.
| Peptide State | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -80°C | 2 years |
| Lyophilized Powder | -20°C | 1 year |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedchemExpress.[1][7]
For optimal stability, it is crucial to store the peptide sealed, away from moisture and light, and under a nitrogen atmosphere if possible.[1][7]
Q4: My Bim BH3 peptide IV solution appears cloudy. What could be the cause and how can I fix it?
A4: Cloudiness in your peptide solution is a common indicator of poor solubility or aggregation. This can be influenced by several factors including the peptide's concentration, the solvent used, the pH of the solution, and the ionic strength. Hydrophobic peptides like Bim BH3 are prone to aggregation in aqueous solutions. To address this, consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting it with your aqueous buffer. Sonication can also aid in dissolving the peptide. If the issue persists, it may be necessary to optimize the buffer composition, for instance by adjusting the pH or including detergents.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems with Bim BH3 peptide IV.
| Problem | Potential Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | High hydrophobicity of the peptide sequence. | 1. Attempt to dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) first. 2. Once dissolved, slowly add the aqueous buffer to the desired final concentration. 3. Gentle vortexing or sonication may help. |
| Solution is cloudy or contains visible precipitates. | Peptide aggregation or exceeding solubility limit. | 1. Confirm that the peptide concentration is not above its solubility limit in the chosen solvent. 2. Try a different solvent system. For some peptides, a buffer with a slightly acidic or basic pH can improve solubility. 3. Consider the inclusion of a non-ionic detergent (e.g., Triton X-100, Tween 20) at a low concentration (0.01-0.1%). |
| Peptide precipitates after dilution in experimental buffer. | Buffer incompatibility (e.g., pH, ionic strength). | 1. Check the pH and ionic strength of your final experimental buffer. 2. Perform a small-scale test to assess solubility in the final buffer before preparing a large volume. 3. If possible, adjust the buffer composition to better match the peptide's properties. |
Guide 2: Mitigating Stability Problems
This guide offers solutions for common stability issues to ensure the integrity and activity of your Bim BH3 peptide IV.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity over time. | Peptide degradation (hydrolysis, oxidation). | 1. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1][7] 2. Use high-purity solvents and degas buffers to reduce oxidative damage. 3. For long-term storage, consider lyophilizing the peptide from a suitable buffer. |
| Inconsistent experimental results. | Peptide aggregation or adsorption to surfaces. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Use low-protein-binding tubes and pipette tips to minimize loss due to surface adsorption. 3. Periodically check the peptide's integrity using methods like HPLC or mass spectrometry. |
| Precipitate forms during freeze-thaw cycles. | Cryo-aggregation. | 1. Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing. 2. If possible, flash-freeze the aliquots in liquid nitrogen before storing them at -80°C. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Bim BH3 Peptide IV
-
Preparation: Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is collected at the bottom.
-
Solvent Addition: Based on solubility data, select an appropriate solvent. For a stock solution, sterile, high-purity water is a common choice.[7][8] If solubility is limited, a small amount of an organic solvent like DMSO can be used initially.
-
Dissolution: Carefully add the calculated volume of solvent to the vial. Aim the pipette tip towards the side of the vial to avoid disturbing the peptide powder.
-
Mixing: Gently swirl or roll the vial to facilitate dissolution.[9] Avoid vigorous shaking or vortexing. If necessary, brief sonication in a water bath can be used.
-
Sterilization (if necessary): If the stock solution is prepared in an aqueous buffer for cell-based assays, it should be sterile-filtered through a 0.22 µm filter.[8]
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C for long-term use.[1]
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol is adapted from methodologies used to assess the binding of BH3 peptides to Bcl-2 family proteins.[6]
-
Reagents:
-
FITC-labeled Bim BH3 peptide.
-
Recombinant anti-apoptotic protein (e.g., Bcl-xL, Mcl-1).
-
FP binding buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).[6]
-
-
Procedure:
-
Prepare a constant concentration of the FITC-labeled Bim BH3 peptide (e.g., 50 nM) in the FP binding buffer.
-
Prepare serial dilutions of the recombinant anti-apoptotic protein in the same buffer.
-
In a suitable microplate (e.g., black, 96-well), mix the FITC-labeled peptide with each dilution of the protein. Include a control well with only the labeled peptide.
-
Incubate the plate at room temperature until the binding reaches equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).
-
Visualizations
Caption: The intrinsic apoptosis signaling pathway initiated by Bim BH3.
Caption: Workflow for troubleshooting Bim BH3 peptide solubility issues.
Caption: Workflow for assessing and troubleshooting Bim BH3 peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bim BH3, Peptide IV | CRB1001405 | Biosynth [biosynth.com]
- 3. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of the Pro-Apoptotic BH3-only Bcl-2 Family Member Bim Inhibits BCR Stimulation–induced Apoptosis and Deletion of Autoreactive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. google.com [google.com]
Technical Support Center: Optimizing Bim BH3 Peptide IV Dosage for Maximum Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bim BH3 peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing intravenous (IV) dosage for maximal apoptotic induction in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Bim BH3 peptides in inducing apoptosis?
A1: Bim BH3 peptides are potent inducers of the intrinsic apoptotic pathway.[1][2][3] They mimic the BH3 domain of the native Bim protein, a powerful pro-apoptotic member of the Bcl-2 family.[4][5][6] The primary mechanism involves binding to and neutralizing anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1.[3][5][7] This releases the pro-apoptotic effector proteins Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][8] Some evidence also suggests that Bim BH3 peptides can directly activate Bax.[2][9]
Q2: How do I select an appropriate starting IV dose for my in vivo experiments?
A2: Selecting a starting IV dose depends on the specific formulation of the Bim BH3 peptide (e.g., unmodified, stapled, lipidated), the animal model, and the tumor type. Based on published preclinical studies using stapled Bim BH3 peptides in mouse xenograft models of hematologic cancers, starting doses have ranged from 10 mg/kg to 25 mg/kg administered daily via tail vein injection.[10][11] For a novel peptide, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose.
Q3: What are the critical quality control steps for my Bim BH3 peptide preparation before in vivo use?
A3: Before in vivo administration, it is crucial to ensure the quality and purity of your Bim BH3 peptide. Key quality control steps include:
-
Purity Assessment: Verify the peptide purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended.
-
Mass Spectrometry: Confirm the correct molecular weight of the peptide.
-
Solubility Testing: Ensure the peptide is fully solubilized in a biocompatible vehicle (e.g., 5% DMSO in D5W).[10]
-
Endotoxin Testing: Particularly for IV administration, it is critical to test for and ensure low levels of endotoxin.
Q4: How can I monitor the pharmacodynamic effect of Bim BH3 peptide IV administration in vivo?
A4: Pharmacodynamic (PD) biomarkers are essential to confirm that the peptide is engaging its target and inducing an apoptotic response in vivo. A recommended technique is BH3 profiling of peripheral blood mononuclear cells (PBMCs) or tumor biopsies collected at various time points after dosing.[12] An increase in mitochondrial priming, measured by cytochrome c release in response to a panel of BH3 peptides, can serve as a robust PD biomarker.[12][13] Additionally, analysis of tumor tissue for markers of apoptosis, such as cleaved caspase-3, by immunohistochemistry can provide direct evidence of target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of therapeutic efficacy in vivo | 1. Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. 2. Poor Peptide Stability/Pharmacokinetics: The peptide may be rapidly cleared or degraded in circulation. 3. Inefficient Cellular Uptake: The peptide may not be efficiently penetrating the target cancer cells. 4. Apoptotic Resistance: The tumor cells may have redundant anti-apoptotic mechanisms or be less "primed" for apoptosis. | 1. Perform a dose-escalation study to identify a more effective dose. 2. Consider using modified peptides with improved stability, such as hydrocarbon-stapled peptides (e.g., BIM SAHB) or peptide amphiphiles, which have demonstrated enhanced in vivo efficacy.[7][10] 3. Confirm cellular uptake of a fluorescently labeled version of your peptide in vitro or ex vivo.[10] 4. Use BH3 profiling to assess the apoptotic priming of your cancer cells and their dependence on specific anti-apoptotic proteins.[8][14] This can help determine if the Bim BH3 peptide is the right therapeutic approach. |
| Observed in vivo toxicity (e.g., weight loss, lethargy) | 1. On-target Toxicity in Normal Tissues: The peptide may be inducing apoptosis in healthy, primed tissues. 2. Off-target Effects: The peptide or its delivery vehicle may have non-specific toxicity. 3. Immunogenicity: The peptide may be eliciting an immune response. | 1. Reduce the dosage and/or the frequency of administration. 2. Include a control group treated with a mutated, non-binding version of the Bim BH3 peptide to distinguish between on-target and off-target effects.[10] Also, include a vehicle-only control group. 3. Assess for signs of an immune reaction and consider the peptide's sequence for potential immunogenic epitopes. |
| Inconsistent results between experiments | 1. Variability in Peptide Preparation: Inconsistent peptide purity, concentration, or aggregation state. 2. Inconsistent Animal Handling/Dosing: Variations in injection technique or animal health. 3. Biological Variability: Differences in tumor growth rates or host responses. | 1. Implement stringent quality control for each batch of peptide. Aliquot and store the peptide under recommended conditions (-80°C) to ensure stability.[4] 2. Ensure all personnel are thoroughly trained in the administration protocol. Monitor animal health closely throughout the experiment. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of In Vivo IV Dosages of Bim BH3 Peptides from Preclinical Studies
| Peptide Type | Cancer Model | Dosage | Dosing Schedule | Outcome | Reference |
| Stapled BIM BH3 (BIM SAHBA) | Human AML Xenograft (OCI-AML3) | 25 mg/kg/d i.v. | Daily | Suppressed tumor growth | [10] |
| Stapled BIM BH3 (BIM SAHBA) | Bim-/- bone marrow reconstituted mice | 10 mg/kg i.v. | Once daily for 5 days | Induced cell death in deregulated immune cells | [10] |
| Modified Bim-BH3 (072RB) | Human AML Xenograft (NOD/SCID mice) | 15 mg/kg i.v. | Three times, 48 hours after tumor cell injection | Significant delay of leukemic cell growth | [11] |
Table 2: Key Assays for Assessing Apoptosis
| Assay | Principle | Typical Readout |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. | Luminescence or fluorescence intensity.[1][15] |
| Annexin V Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis. | Flow cytometry analysis of fluorescently labeled cells. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Fluorescence microscopy or flow cytometry. |
| BH3 Profiling | Measures mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides. | Cytochrome c release measured by flow cytometry or plate-based assays.[14][16] |
Experimental Protocols
Protocol 1: In Vivo Dosing of Stapled Bim BH3 Peptide in a Mouse Xenograft Model
-
Peptide Preparation: Reconstitute the lyophilized stapled Bim BH3 peptide (e.g., BIM SAHBA) in a sterile, in vivo-grade vehicle, such as 5% DMSO in D5W (5% dextrose in water), to the desired stock concentration.[10]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous or disseminated tumors from a human cancer cell line (e.g., OCI-AML3).[10]
-
Dosing: Administer the peptide solution via tail vein injection at the determined dose (e.g., 10-25 mg/kg) and schedule (e.g., daily).[10] Include control groups receiving vehicle only and a non-binding mutant peptide.
-
Monitoring: Monitor tumor growth using calipers or bioluminescence imaging.[10] Also, monitor animal weight and general health daily as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, collect tumors and other tissues for analysis of apoptotic markers (e.g., cleaved caspase-3 IHC) and pharmacodynamic effects.
Protocol 2: BH3 Profiling to Assess Mitochondrial Priming
-
Cell Preparation: Prepare a single-cell suspension of tumor cells or PBMCs.
-
Plasma Membrane Permeabilization: Gently permeabilize the plasma membrane using a low concentration of digitonin, leaving the mitochondrial membranes intact.[16]
-
Peptide Exposure: Expose the permeabilized cells to a titrated dose range of Bim BH3 peptide for a defined period (e.g., 60-90 minutes).[16]
-
Staining: Fix the cells and stain for cytochrome c using a specific antibody.[14][16]
-
Analysis: Analyze the cells using flow cytometry to quantify the percentage of cells that have released cytochrome c at each peptide concentration.[14] Increased cytochrome c release at lower peptide concentrations indicates greater apoptotic priming.
Visualizations
Caption: Bim BH3 peptide signaling pathway to induce apoptosis.
Caption: Experimental workflow for optimizing IV dosage.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Bim BH3, Peptide III - 1 mg [anaspec.com]
- 7. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. A novel Bim-BH3-derived Bcl-XL inhibitor: biochemical characterization, in vitro, in vivo and ex-vivo anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. captodayonline.com [captodayonline.com]
Technical Support Center: In Vivo Application of Bim BH3 Peptide IV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo application of Bim BH3 peptide IV.
Frequently Asked Questions (FAQs)
Q1: What is Bim BH3 peptide IV and what is its mechanism of action?
A1: Bim BH3 peptide IV is a 26-residue peptide derived from the BH3 domain of the pro-apoptotic protein Bim.[1][2][3][4][5][6] Bim is a potent initiator of apoptosis, or programmed cell death.[7][8] The mechanism of action of Bim BH3 peptide IV involves mimicking the function of the full-length Bim protein. It binds to anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on apoptosis.[5][9][10][11] This allows for the activation of pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[9][10][12]
Q2: What are the primary challenges associated with the in vivo use of Bim BH3 peptide IV?
A2: The primary challenges for the in vivo application of Bim BH3 peptide IV, like many therapeutic peptides, include:
-
Poor metabolic stability: Peptides are susceptible to rapid degradation by proteases in the bloodstream, leading to a short in vivo half-life.[13][14][15][16][17]
-
Rapid renal clearance: Due to their small size, peptides are often quickly filtered out of the blood by the kidneys.
-
Low cell permeability: The peptide may have difficulty crossing cell membranes to reach its intracellular targets.[15]
-
Potential for off-target effects: While designed to be specific, there is always a possibility of unintended interactions with other proteins.[18][19]
-
Immunogenicity: The peptide could be recognized as foreign by the immune system, leading to an immune response.
Q3: What strategies can be employed to improve the in vivo stability and efficacy of Bim BH3 peptide IV?
A3: Several strategies can be used to enhance the in vivo performance of Bim BH3 peptide IV:
-
Chemical Modifications:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or unnatural amino acids can increase resistance to proteases.[13][14][15]
-
N- and C-terminal Modifications: Capping the ends of the peptide with groups like acetyl or methyl can protect against exopeptidases.[13] For instance, N-terminal acetylation of GLP-1 significantly increased its half-life.[17]
-
Cyclization: Creating a cyclic peptide can improve stability by reducing conformational flexibility and protecting against enzymatic degradation.[13][14][16]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size, reducing renal clearance and shielding it from proteases.[13]
-
-
Advanced Delivery Systems:
-
Lipid-Based Formulations: Encapsulating the peptide in liposomes or lipid nanoparticles can protect it from degradation and improve its bioavailability.
-
Peptide Amphiphiles (PAs): Linking the peptide to a hydrophobic lipid tail can promote self-assembly into micelles, which can enhance cellular uptake and protect the peptide from degradation.[20][21]
-
Stapled Peptides: Introducing a hydrocarbon "staple" can lock the peptide into its bioactive alpha-helical conformation, increasing its stability and cell permeability.[10][15][22]
-
Troubleshooting Guide
Problem 1: Low therapeutic efficacy observed in vivo.
| Possible Cause | Troubleshooting Step |
| Rapid degradation of the peptide. | 1. Assess Peptide Stability: Perform in vitro plasma stability assays to determine the peptide's half-life. 2. Implement Stability-Enhancing Modifications: Consider synthesizing a modified version of the peptide with D-amino acid substitutions, terminal capping, or cyclization.[13][14][15][16] 3. Utilize a Delivery System: Formulate the peptide with a protective carrier like liposomes or polymeric micelles.[16] |
| Poor bioavailability and cellular uptake. | 1. Evaluate Cell Permeability: Use in vitro cell-based assays with fluorescently labeled peptide to assess cellular uptake. 2. Enhance Permeability: Employ cell-penetrating peptide sequences or formulate as peptide amphiphiles.[15][20] Consider using stapled peptide technology to improve cell entry.[10] |
| Suboptimal dosing or administration route. | 1. Perform Pharmacokinetic (PK) Studies: Determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile to optimize the dosing regimen. 2. Explore Alternative Routes: If using intravenous injection, consider if other routes like subcutaneous or intraperitoneal injection might provide a more sustained release. |
Problem 2: Off-target effects or toxicity observed in animal models.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to other proteins. | 1. In Vitro Binding Assays: Screen the peptide against a panel of related and unrelated proteins to identify potential off-target interactions. 2. Sequence Modification: If off-target binding is identified, consider alanine (B10760859) scanning mutagenesis or other amino acid substitutions to improve specificity. |
| Induction of an immune response. | 1. Assess Immunogenicity: Measure antibody production against the peptide in treated animals. 2. Modify the Peptide: Humanize the peptide sequence if it is of non-human origin. PEGylation can also help to reduce immunogenicity.[14] |
| Toxicity due to high local concentrations. | 1. Adjust Formulation: Use a controlled-release formulation to avoid high peak concentrations of the peptide. 2. Refine Dosing: Lower the dose and/or increase the dosing interval to minimize toxicity while maintaining efficacy. |
Data Presentation
Table 1: Comparison of Strategies to Enhance Peptide In Vivo Half-Life
| Strategy | Example Modification | Reported Half-Life Improvement | Reference |
| D-Amino Acid Substitution | Triptorelin (GnRH analog) | From 5 minutes to 2.8 hours | [13] |
| N-terminal Acetylation | N-AcGIP | From 2-5 minutes to >24 hours | [13] |
| PEGylation | Site-specific pegylation of GLP-1 | 16-fold increase in plasma half-life in rats | [13] |
| Fatty Acid Acylation | Liraglutide | Significantly increased half-life | [13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of Bim BH3 peptide IV in plasma.
Materials:
-
Bim BH3 peptide IV
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Prepare a stock solution of Bim BH3 peptide IV in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in PBS to a final concentration of 1 mg/mL.
-
Add the peptide solution to the plasma to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add an equal volume of cold 10% TCA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the half-life.
Protocol 2: BH3 Profiling Assay
Objective: To assess the apoptotic priming of cells and their dependence on specific anti-apoptotic Bcl-2 family proteins in response to Bim BH3 peptide IV treatment.[12][23][24]
Materials:
-
Cells of interest
-
Mitochondrial isolation buffer
-
Fluorescent dye (e.g., JC-1 or TMRM) to measure mitochondrial membrane potential
-
Bim BH3 peptide IV and other BH3 peptides (e.g., Bad, Noxa)
-
Flow cytometer
Methodology:
-
Harvest and wash the cells of interest.
-
Permeabilize the cell membrane with a low concentration of digitonin to allow entry of the peptides while keeping the mitochondrial membrane intact.
-
Expose the permeabilized cells to different concentrations of Bim BH3 peptide IV or other BH3 peptides.
-
Incubate the cells with the peptides for a defined period (e.g., 30-60 minutes) at room temperature.
-
Add a fluorescent dye (e.g., JC-1 or TMRM) to measure the mitochondrial membrane potential. A decrease in mitochondrial membrane potential is an indicator of apoptosis induction.
-
Analyze the cells by flow cytometry to quantify the percentage of cells with depolarized mitochondria.
-
The sensitivity of the cells to different BH3 peptides provides a "profile" of their apoptotic dependencies.
Visualizations
Caption: Bim BH3 signaling pathway and the action of Bim BH3 Peptide IV.
Caption: Experimental workflow for in vivo application of Bim BH3 Peptide IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bim BH3, Peptide IV - Immunomart [immunomart.com]
- 3. innopep.com [innopep.com]
- 4. This compound | CRB1001405 | Biosynth [biosynth.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. genscript.com [genscript.com]
- 7. Multi-site Phosphorylation Regulates Bim Stability and Apoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research | labelle lab [labellelab.uchicago.edu]
- 9. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 11. Molecular determinants of Bim(BH3) peptide binding to pro-survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.sph.harvard.edu [content.sph.harvard.edu]
- 13. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 14. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thno.org [thno.org]
Validation & Comparative
A Comparative Guide: Unmodified Bim BH3 Peptide IV Versus Stapled BIM BH3 Peptides (SAHB)
In the landscape of apoptosis research and the development of novel cancer therapeutics, peptides derived from the BH3 domain of the pro-apoptotic protein Bim have garnered significant attention. These peptides can mimic the function of Bim, a potent initiator of programmed cell death, by binding to and inhibiting anti-apoptotic BCL-2 family proteins. This guide provides a detailed comparison between the unmodified Bim BH3 peptide IV and its structurally reinforced counterparts, the stapled BIM BH3 peptides (SAHBs), with a focus on their performance and the experimental data that underpins their therapeutic potential.
Introduction to Bim BH3 Peptides
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival and pro-apoptotic members dictates a cell's fate. The BH3-only proteins, such as Bim, act as sentinels that can initiate apoptosis by neutralizing the pro-survival BCL-2 proteins (e.g., BCL-2, BCL-xL, and MCL-1). The interaction is mediated by the alpha-helical BH3 domain of the pro-apoptotic protein binding to a hydrophobic groove on the surface of the anti-apoptotic protein.
Bim BH3 Peptide IV is a 26-residue peptide corresponding to the BH3 domain of the Bim protein.[1][2][3][4] Its sequence is DMRPEIWIAQELRRIGDEFNAYYARR.[1][4] While a valuable research tool for studying BCL-2 family interactions, the therapeutic utility of unmodified peptides like Bim BH3 Peptide IV is often hampered by their susceptibility to proteolytic degradation and poor cell permeability due to their unstable helical structure in solution.[5]
Stapled BIM BH3 Peptides (SAHBs) represent a significant advancement in peptide-based therapeutics. This technology involves the introduction of a synthetic brace, or "staple," that locks the peptide into its bioactive alpha-helical conformation.[5][6] This is typically achieved by replacing two amino acids with non-natural amino acids containing olefinic side chains, which are then covalently linked via a ring-closing metathesis reaction.[7] This structural reinforcement is designed to enhance the peptide's binding affinity, protease resistance, and ability to penetrate cells.[5][7][8]
Performance Comparison: Bim BH3 Peptide IV vs. SAHBs
The primary advantages of SAHBs over their unmodified counterparts lie in their improved biophysical and pharmacological properties.
Structural Stability: Unmodified Bim BH3 peptides exhibit low intrinsic helicity in aqueous solutions, which can limit their binding affinity to target proteins.[9] In contrast, hydrocarbon stapling significantly enhances the α-helical content of BIM SAHBs. For instance, BIM SAHBA (amino acids 146-166) was shown to have 81% α-helical content, a substantial increase from the 20% observed for the corresponding unmodified peptide.[9]
Binding Affinity: The pre-configured helical structure of SAHBs often leads to higher binding affinity for their anti-apoptotic targets.[10] BIM SAHBA has been shown to bind with high affinity to a broad range of BCL-2 family proteins, including BCL-2, BCL-xL, and MCL-1, with low nanomolar affinity.[11][12][13] While the unmodified Bim BH3 peptide also binds to these proteins, the stapling can enhance the interaction.[4] It is important to note that the position of the staple and the specific amino acid sequence can significantly impact binding affinity, and a poorly designed staple can even impair it.[5][9]
Cellular Permeability: A major hurdle for peptide therapeutics is their inability to cross the cell membrane to reach intracellular targets. Stapled peptides have been shown to exhibit enhanced cellular uptake.[7][8] The mechanism of entry is thought to be a form of endocytosis that is independent of clathrin and caveolin, and may involve cell surface proteoglycans.[7][8] The ability of BIM SAHBs to penetrate cells allows them to directly engage with the BCL-2 family proteins at the mitochondria to induce apoptosis.
Proteolytic Stability: The peptide backbone of unmodified peptides is readily cleaved by proteases in the blood and within cells, leading to a short half-life. The hydrocarbon staple in SAHBs protects the peptide from proteolytic degradation, thereby increasing its stability and bioavailability.[5][14]
In Vitro and In Vivo Efficacy: The culmination of these improved properties results in superior biological activity for SAHBs in many cases. BIM SAHBs have been shown to induce dose-responsive, BH3 sequence-specific cell death in various cancer cell lines, including those resistant to conventional chemotherapeutics.[10][12][13] For example, BIM SAHBA1 demonstrated an IC50 of approximately 5.5 μM in OCI-AML3 leukemia cells, while the unmodified counterpart showed minimal effect at much higher concentrations.[15] Furthermore, stapled BIM BH3 peptides have shown therapeutic potential in animal models of hematologic cancers.[10][13]
Quantitative Data Summary
| Parameter | Unmodified Bim BH3 Peptide IV | Stapled BIM BH3 Peptides (SAHBs) | References |
| Binding Affinity (Kd) | Binds with high affinity to Bcl-2, Bcl-xL, and Mcl-1. | Often exhibits enhanced, low nanomolar affinity to a broad range of BCL-2 family proteins. | [4][11] |
| α-Helicity | Low (~20% for a 146-166 peptide) | High (~81% for BIM SAHBA 146-166) | [9] |
| Cellular Permeability | Generally poor. | Enhanced uptake via endocytosis. | [7][8] |
| Proteolytic Stability | Susceptible to degradation. | Increased resistance to proteases. | [5][14] |
| In Vitro Efficacy (IC50) | Higher μM range in some cell lines. | Lower μM range (e.g., ~5.5 μM in OCI-AML3 for BIM SAHBA1). | [6][15] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity:
This assay is commonly used to measure the binding affinity between a fluorescently labeled peptide and a larger protein.[16][17][18]
-
Reagents: Fluorescently labeled Bim BH3 peptide (e.g., FITC-labeled), purified anti-apoptotic protein (e.g., BCL-xL, MCL-1), and assay buffer (e.g., 10 mM HEPES, pH 7.5, 0.1% Tween-20).[19]
-
Procedure:
-
A fixed concentration of the fluorescently labeled peptide (e.g., 10 nM) is added to the wells of a microtiter plate.[19]
-
Increasing concentrations of the anti-apoptotic protein are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 525 nm emission for FITC).[19]
-
-
Data Analysis: The change in millipolarization (mP) units is plotted against the protein concentration. The data is fitted to a sigmoidal dose-response curve to determine the dissociation constant (Kd).[19]
Cellular Uptake Assay:
-
Reagents: Fluorescently labeled peptide (e.g., FITC-BIM SAHBA), cancer cell line (e.g., OCI-AML3), cell culture medium, and flow cytometer or fluorescence microscope.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the fluorescently labeled peptide and incubated for a specific time (e.g., 4 hours).
-
The cells are washed to remove any unbound peptide.
-
For flow cytometry, cells are trypsinized and resuspended in buffer. For microscopy, cells are fixed.
-
The intracellular fluorescence is quantified using a flow cytometer or visualized with a fluorescence microscope.
-
Proteolytic Stability Assay:
-
Reagents: Peptide (unmodified or stapled), human serum or plasma, or a specific protease solution (e.g., trypsin), and a method for quantifying the intact peptide (e.g., HPLC-MS).[20][21]
-
Procedure:
-
The peptide is incubated in the serum, plasma, or protease solution at 37°C.[21]
-
Aliquots are taken at various time points.
-
The reaction is stopped, often by protein precipitation (e.g., with trichloroacetic acid).[21]
-
The samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
The amount of remaining intact peptide is quantified by integrating the peak area.
-
-
Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the peptide's half-life.
Visualizations
Caption: BCL-2 family-mediated apoptosis pathway.
References
- 1. genscript.com [genscript.com]
- 2. innopep.com [innopep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 11. Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raineslab.com [raineslab.com]
- 19. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Negative Controls for Bim BH3 Peptide IV Experiments: A Comparative Guide
Introduction
The Bim BH3 peptide is a powerful tool for inducing apoptosis in cancer cells by mimicking the function of the BH3-only protein Bim. It competitively binds to anti-apoptotic BCL-2 family proteins, thereby liberating pro-apoptotic proteins like BAX and BAK to trigger programmed cell death.[1][2][3] Given its potent biological activity, the use of appropriate negative controls is paramount to ensure that the observed effects are specific to the intended mechanism of action and not due to off-target effects or the delivery vehicle. This guide provides a comparison of common negative controls for in vivo experiments involving intravenously administered Bim BH3 peptides, supported by experimental data and detailed protocols.
Comparison of Negative Control Strategies
The ideal negative control for a Bim BH3 peptide experiment should be structurally similar to the active peptide but lack its specific biological activity. This helps to control for factors such as peptide solubility, stability, and potential non-specific interactions. The most common strategies involve mutations in the critical BH3 domain or the use of scrambled sequences.
Key Types of Negative Controls:
-
Point-Mutated BH3 Peptides: This is a widely accepted approach where critical residues within the BH3 domain essential for binding to anti-apoptotic proteins are mutated. A common mutation involves reversing the polarity of a key residue, such as the R153D mutation in the Bim BH3 sequence.[2] This single amino acid change is designed to disrupt the electrostatic interactions necessary for binding to the hydrophobic groove of proteins like BCL-2 and MCL-1, thereby abrogating its pro-apoptotic activity.[2][4]
-
Scrambled Peptides: A peptide with the same amino acid composition as the active Bim BH3 peptide but in a randomized or "scrambled" sequence. This control helps to account for any non-specific effects related to the amino acid composition, charge, and overall physicochemical properties of the peptide, independent of the specific BH3 sequence-mediated interactions.
-
Vehicle Control: The formulation or buffer used to dissolve and administer the peptide (e.g., DMSO, saline). This is a fundamental control in all experiments to ensure that the delivery vehicle itself does not cause any biological effects.[5]
-
Genetically Defined Controls (Cell-line based): While not a peptide control, using cell lines with knockouts of key apoptosis pathway proteins, such as BAX and BAK (BAX/BAK double knockout), is a powerful way to demonstrate on-target activity. The active Bim BH3 peptide should not induce apoptosis in these cells, confirming its mechanism of action is dependent on the BAX/BAK pathway.[1][3]
Data Presentation: Performance of Negative Controls
The following table summarizes experimental data comparing the activity of wild-type or active Bim BH3 peptides with their corresponding negative controls.
| Peptide/Control | Assay Type | Target Protein/Cell Line | Result (Metric) | Conclusion |
| BIM SAHBA (Active) | Fluorescence Polarization | BCL-XL | Kd = 21 nM | High-affinity binding to the anti-apoptotic target.[2] |
| BIM SAHBA(R153D) (Mutant Control) | Fluorescence Polarization | BCL-XL | Kd > 5000 nM | Mutation effectively abrogates binding to the target protein.[2] |
| BIM SAHBA (Active) | Cytochrome c Release | Wild-Type Mouse Liver Mitochondria | EC50 ≈ 50 nM | Potently induces mitochondrial outer membrane permeabilization.[2] |
| BIM SAHBA(R153D) (Mutant Control) | Cytochrome c Release | Wild-Type Mouse Liver Mitochondria | No significant release up to 200 nM | Mutant control is inactive in inducing the apoptotic cascade.[2] |
| BIMA,cath,KPA2 (Active) | Caspase-3/7 Activation | Wild-Type MEFs | Potent activation within 24h | Active peptide induces apoptosis in a time-dependent manner.[1] |
| Inactive BIMB peptide (Control) | Caspase-3/7 Activation | Wild-Type MEFs | No measurable activation | Inactive peptide control shows no induction of apoptosis.[1] |
| BIM SAHBA1 (Active) | Cell Viability / Caspase 3/7 Activation | BAX-/-BAK-/- MEFs | No caspase activation | Demonstrates the on-target, BAX/BAK-dependent mechanism of the active peptide.[3] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity between a fluorescently labeled peptide and a target protein.
Methodology:
-
Reagents: Fluorescein-labeled Bim BH3 peptide (and mutant control), purified recombinant anti-apoptotic proteins (e.g., BCL-XL, MCL-1), assay buffer (e.g., PBS, 0.01% Tween-20).
-
Procedure: a. A fixed concentration of the fluorescently labeled peptide (e.g., 25 nM) is added to the wells of a black, low-volume 384-well plate. b. A serial dilution of the unlabeled competitor peptide (active Bim BH3 or negative control) is added to the wells. c. A fixed concentration of the target anti-apoptotic protein is added to initiate the binding reaction. d. The plate is incubated at room temperature for 30 minutes to reach equilibrium.
-
Data Acquisition: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Analysis: The data are plotted as millipolarization (mP) units versus the logarithm of the competitor concentration. The IC50 is determined by fitting the data to a sigmoidal dose-response curve, from which the dissociation constant (Kd) can be calculated.[2]
In Vivo Xenograft Model Experiment
This protocol outlines a general procedure for evaluating the efficacy of Bim BH3 peptides in a mouse xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are subcutaneously injected with a human cancer cell line (e.g., a leukemia or lymphoma line).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into groups:
-
Vehicle control (e.g., saline)
-
Negative control peptide (e.g., R153D mutant)
-
Active Bim BH3 peptide
-
-
Administration: Peptides are administered intravenously (IV) via the tail vein at a predetermined dose and schedule (e.g., daily for 5 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at the end of the study period.
-
Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of any anti-tumor effects.[2]
Visualizations
Caption: Intrinsic apoptosis pathway and the role of Bim BH3 peptide.
Caption: Experimental workflow for in vivo testing of Bim BH3 peptides.
Caption: Logic for selecting appropriate negative controls.
References
- 1. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hits.harvard.edu [hits.harvard.edu]
A Comparative Analysis of Bim BH3 Peptide IV and Other BH3 Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between BH3 peptides and the Bcl-2 family of proteins is critical for advancing apoptosis-targeted therapies. This guide provides a comparative analysis of Bim BH3 peptide IV and other key BH3 peptides, supported by quantitative binding data and detailed experimental protocols.
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The BH3-only proteins (e.g., Bim, Bid, Puma, Bad, Noxa) are crucial initiators of apoptosis. They act by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death. Peptides derived from the BH3 domain of these proteins, known as BH3 peptides, are invaluable tools for studying these interactions and for developing novel cancer therapeutics.[1]
Bim is considered a potent and promiscuous activator of apoptosis, as its BH3 domain can bind with high affinity to all anti-apoptotic Bcl-2 family members.[1] This broad specificity makes the Bim BH3 peptide a powerful tool for inducing apoptosis and a benchmark for comparing other BH3 peptides.
Quantitative Comparison of BH3 Peptide Binding Affinities
The binding affinity of a BH3 peptide for a specific anti-apoptotic Bcl-2 protein is a key determinant of its biological activity. These affinities are typically measured as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), with lower values indicating tighter binding. The following table summarizes a selection of reported binding affinities for various BH3 peptides to key anti-apoptotic Bcl-2 family members. It is important to note that absolute values can vary between studies due to different experimental conditions and techniques.
| BH3 Peptide | Target Protein | Binding Affinity (Kd/IC50, nM) | Reference |
| Bim BH3 | Bcl-2 | 6.1 | [2] |
| Bcl-xL | 4.4 | [2] | |
| Mcl-1 | 5.8 | [2] | |
| Bcl-xL | < 20 (IC50) | [3] | |
| Mcl-1 | < 20 (IC50) | [3] | |
| Bid BH3 | Mcl-1 | ~830 | [4] |
| Puma BH3 | Mcl-1 | ~1900 | [4] |
| Bad BH3 | Bcl-xL | 48 (IC50) | [5] |
| Mcl-1 | No binding detected | [4] | |
| Noxa A BH3 | Mcl-1 | 38 (IC50) | [3] |
| Bcl-xL | > 20,000 (IC50) | [3] | |
| Bmf BH3 | Bcl-2 | 5.2 | [2] |
| Bcl-xL | 5.1 | [2] | |
| Mcl-1 | 185 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of BH3 peptides in the intrinsic apoptotic pathway and a typical experimental workflow for assessing their binding affinity.
Caption: The Bcl-2 signaling pathway and the inhibitory role of BH3 peptides.
Caption: A typical workflow for a competitive fluorescence polarization assay.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay measures the binding of a small fluorescently labeled peptide to a larger protein. The change in the polarization of emitted light upon binding is used to determine binding affinities.[5]
Materials:
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
Purified anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL)
-
Unlabeled competitor BH3 peptides
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT)[6]
-
96-well or 384-well black microplates
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled BH3 peptide (tracer) in the assay buffer. The final concentration in the assay should be low (e.g., 1-10 nM) to ensure that the concentration of the protein is significantly higher than the tracer.
-
Prepare a stock solution of the purified Bcl-2 family protein in the assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a serial dilution of the unlabeled competitor BH3 peptides in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a constant volume of the fluorescently labeled BH3 peptide and the Bcl-2 family protein.
-
Add varying concentrations of the unlabeled competitor BH3 peptides to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Bring the final volume in each well to a constant value with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the bound fluorescent peptide.
-
The dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the fluorescent peptide is known.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified anti-apoptotic Bcl-2 family protein (ligand)
-
BH3 peptides (analyte)
-
Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)
-
Amine coupling kit (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified Bcl-2 family protein (ligand) over the activated surface. The protein will covalently attach to the surface via its primary amine groups. The optimal pH for immobilization is typically slightly below the pI of the protein.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the BH3 peptide (analyte) in the running buffer.
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time as an increase in response units (RU).
-
-
Dissociation and Regeneration:
-
After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove any remaining bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular BH3 Profiling
BH3 profiling is a functional assay that measures the apoptotic priming of cells by assessing the sensitivity of their mitochondria to a panel of BH3 peptides.[7][8]
Materials:
-
Cell suspension
-
Permeabilization buffer (e.g., Mannitol Experimental Buffer (MEB) containing digitonin)[8]
-
Panel of BH3 peptides (e.g., Bim, Bid, Bad, Noxa, Puma) at various concentrations
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or antibodies against cytochrome c for flow cytometry
-
96-well or 384-well plates
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a defined concentration (e.g., 1-2 x 10^6 cells/mL).
-
-
Permeabilization:
-
Permeabilize the cells by incubating them in a buffer containing a mild non-ionic detergent like digitonin (B1670571). The concentration of digitonin needs to be optimized for each cell type to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[9]
-
-
Peptide Treatment:
-
Incubation:
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow the peptides to interact with the mitochondria.
-
-
Readout:
-
Plate Reader Method (using JC-1): Add JC-1 dye to the wells. JC-1 aggregates in healthy mitochondria and fluoresces red, while in depolarized mitochondria, it remains as monomers and fluoresces green. Measure the fluorescence at both wavelengths to determine the ratio of red to green fluorescence, which is an indicator of mitochondrial membrane potential.
-
Flow Cytometry Method (cytochrome c release): Fix and permeabilize the cells further to allow antibody access to the mitochondria. Stain the cells with a fluorescently labeled antibody against cytochrome c and analyze by flow cytometry. A decrease in mitochondrial cytochrome c indicates its release into the cytosol.
-
-
Data Analysis:
-
Calculate the percentage of mitochondrial depolarization or cytochrome c release for each peptide concentration.
-
Plot the results as a dose-response curve to determine the sensitivity of the cells to each BH3 peptide. The pattern of sensitivity can reveal the dependencies of the cells on specific anti-apoptotic Bcl-2 proteins for survival.
-
Conclusion
The comparative analysis of BH3 peptides is fundamental to dissecting the intricacies of the Bcl-2-mediated apoptotic pathway. Bim BH3 peptide IV, with its broad and high-affinity binding to anti-apoptotic Bcl-2 proteins, serves as a crucial reference point. By employing robust and well-defined experimental methodologies such as fluorescence polarization, surface plasmon resonance, and cellular BH3 profiling, researchers can quantitatively assess the binding profiles and functional consequences of different BH3 peptides. This knowledge is paramount for the rational design and development of next-generation BH3 mimetic drugs for the treatment of cancer and other diseases characterized by apoptotic dysregulation.
References
- 1. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
A Comparative Guide to Validating the On-Target Effects of Bim BH3 Peptide IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the on-target effects of Bim BH3 peptide IV, a pro-apoptotic peptide fragment. The performance of Bim BH3 peptide IV is compared with other alternatives, supported by experimental data. Detailed protocols for key validation assays are provided to facilitate experimental design and data interpretation.
Introduction to Bim BH3 Peptide IV and On-Target Validation
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1] This pathway is often dysregulated in cancer, leading to uncontrolled cell survival. A key mechanism of this dysregulation is the overexpression of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1. These anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins, like Bim, preventing them from activating the effector proteins BAX and BAK, which are required for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2]
BH3 mimetic compounds, including peptides derived from the BH3 domain of proteins like Bim, are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby inducing apoptosis.[3] Bim BH3 peptide IV is a 26-residue peptide derived from the BH3 domain of the Bim protein.[4] Validating that these compounds exert their cytotoxic effects through this specific mechanism—their "on-target" effect—is crucial to distinguish them from compounds with off-target toxicities.
Comparative Analysis of Bim BH3 Peptide IV and Alternatives
The on-target efficacy of Bim BH3 peptide IV can be benchmarked against a variety of other BH3 mimetics, each with distinct properties and binding specificities.
1. Unmodified Peptides vs. Stapled Peptides:
-
Bim BH3 Peptide IV (Unmodified): While effective in cell-free assays, unmodified peptides can be limited by poor cell permeability and susceptibility to proteolytic degradation.[5]
-
Stapled BH3 Peptides (e.g., BIM SAHB): Hydrocarbon stapling is a strategy to constrain peptides in their bioactive α-helical conformation. This can lead to increased target affinity, protease resistance, and cell permeability compared to their unmodified counterparts.[5][6] However, the success of stapling is not guaranteed and is dependent on the specific design of the staple.[5]
2. Pan-Bcl-2 Inhibitors vs. Selective Inhibitors:
-
Bim BH3 Peptide IV (Pan-Inhibitor): The Bim BH3 domain is known to bind with high affinity to a broad range of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][7] This broad specificity can be advantageous in cancers that rely on multiple anti-apoptotic proteins for survival.
-
Venetoclax (ABT-199) (Selective Bcl-2 Inhibitor): Venetoclax is a highly selective small molecule inhibitor of Bcl-2 and has shown significant clinical success.[8][9] However, resistance can emerge through the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[1][10]
-
AT-101 (Gossypol) and Obatoclax (Broad-Spectrum Small Molecules): These compounds were initially developed as pan-Bcl-2 inhibitors. However, their on-target activity as direct BH3 mimetics has been questioned, with evidence suggesting they may induce apoptosis through indirect mechanisms or exhibit significant off-target effects.[11][12][13][14][15] For instance, AT-101 has been shown to induce the pro-apoptotic protein NOXA rather than directly inhibiting Mcl-1.[11][14] Obatoclax has been associated with neurological toxicities, suggesting off-target effects.[12][13][16]
Quantitative Comparison of Binding Affinities
The on-target activity of a BH3 mimetic is fundamentally linked to its binding affinity for the target anti-apoptotic proteins. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
| Compound | Target Protein | Binding Affinity (Kd) | Citation(s) |
| Bim BH3 Peptide | Bcl-2 | 6.1 nM | [7] |
| Bcl-xL | 4.4 nM | [7] | |
| Mcl-1 | 5.8 nM | [7] | |
| Bmf BH3 Peptide | Bcl-2 | 5.2 nM | [7] |
| Bcl-xL | 5.1 nM | [7] | |
| Mcl-1 | 185 nM | [7] | |
| Stapled Mcl-1 BH3 Peptide (SAHBD) | Mcl-1 | 10 nM | [17][18] |
| Bcl-2, Bcl-xL, Bcl-w, Bfl-1 | No binding up to 1 µM | [17][18] | |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 nM | |
| Bcl-xL | 48 nM | ||
| Mcl-1 | >4400 nM |
Experimental Protocols for On-Target Validation
A robust validation of the on-target effects of Bim BH3 peptide IV involves a multi-pronged approach, combining biochemical, cellular, and functional assays.
BH3 Profiling
BH3 profiling is a functional assay that measures the propensity of a cell to undergo apoptosis, a state known as "mitochondrial priming."[19] It directly assesses the on-target effect of a BH3 mimetic by measuring mitochondrial outer membrane permeabilization (MOMP) in response to a panel of BH3 peptides.
Principle: Cells are transiently permeabilized to allow entry of BH3 peptides. The peptides interact with the Bcl-2 family proteins at the mitochondria. MOMP is then measured, typically by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential. A cell's dependence on a specific anti-apoptotic protein can be determined by its sensitivity to specific BH3 peptides (e.g., BAD BH3 for Bcl-2/Bcl-xL, NOXA BH3 for Mcl-1).[15]
Detailed Protocol (Plate-Based Assay):
-
Cell Preparation: Harvest and wash cells with a suitable buffer like Mannitol Experimental Buffer (MEB). Resuspend cells at a concentration of 3.2 x 106 cells/mL in MEB.
-
Peptide Plate Preparation: Prepare serial dilutions of BH3 peptides (Bim, Bad, Noxa, etc.) in MEB in a 96-well plate. Include a negative control (e.g., a mutant PUMA2A peptide) and a positive control for maximal permeabilization (e.g., FCCP).
-
Permeabilization and Staining: Prepare a permeabilization/staining solution containing a mild detergent like digitonin (B1670571) (e.g., 0.004%), a mitochondrial membrane potential-sensitive dye like JC-1 (e.g., 4 µM), and inhibitors of mitochondrial respiration (e.g., oligomycin).
-
Assay Execution: Mix the cell suspension 1:1 with the permeabilization/staining solution and incubate for 10 minutes in the dark. Add this mixture to the peptide plate.
-
Data Acquisition: Measure fluorescence (e.g., excitation 545 nm, emission 590 nm for JC-1 aggregates) kinetically over 2 hours at 30°C using a plate reader.
-
Data Analysis: Calculate the extent of MOMP, often represented as the area under the curve (AUC), and normalize to the positive and negative controls.
Cell Viability and Caspase Activation Assays
These assays provide a more downstream measure of apoptosis induction. On-target activity is confirmed by demonstrating that cell death is dependent on the canonical apoptotic pathway.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Plate cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with a dose range of Bim BH3 peptide IV or other BH3 mimetics for a specified time (e.g., 24, 48, 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate IC50 values.
Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7):
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay, but typically with a shorter incubation time (e.g., 6 hours).
-
Caspase Activity Measurement: Add Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspase-3 and -7. The resulting luminescent signal is proportional to caspase activity.
-
Data Analysis: Normalize data to untreated controls to determine the fold-increase in caspase activity.
Crucial Control: To confirm on-target, BAX/BAK-dependent apoptosis, these assays should be performed in parallel with BAX/BAK double-knockout (DKO) cells. A true BH3 mimetic should show significantly reduced or no activity in DKO cells.[2][15]
Binding Affinity Assays
These assays directly measure the interaction between the BH3 mimetic and its target anti-apoptotic proteins.
Fluorescence Polarization (FP) Assay:
Principle: A fluorescently labeled BH3 peptide (the tracer) is incubated with a purified anti-apoptotic protein. The binding of the tracer to the larger protein results in a slower rotation and thus an increase in the polarization of the emitted light. An unlabeled competitor, such as Bim BH3 peptide IV, will displace the tracer, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Prepare a reaction mixture containing a fixed concentration of the fluorescently labeled tracer peptide and the purified anti-apoptotic protein.
-
Add increasing concentrations of the unlabeled competitor peptide (e.g., Bim BH3 peptide IV).
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against the competitor concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.
Visualizing On-Target Effects and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures involved in validating the on-target effects of Bim BH3 peptide IV.
Intrinsic Apoptosis Pathway and BH3 Mimetic Action
Caption: Mechanism of Bim BH3 Peptide IV induced apoptosis.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects.
Conclusion
Validating the on-target effects of Bim BH3 peptide IV and other BH3 mimetics is a critical step in their development as research tools and potential therapeutics. A comprehensive approach that combines direct binding assays, functional mitochondrial assays like BH3 profiling, and downstream cellular apoptosis assays is essential. By comparing the performance of Bim BH3 peptide IV to alternatives with different specificities and properties, researchers can make informed decisions about the most appropriate tools for their specific experimental needs. The provided protocols and conceptual frameworks serve as a guide for the rigorous assessment of on-target BH3 mimetic activity.
References
- 1. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An evidence-based review of obatoclax mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Modified vs. Unmodified Bim BH3 Peptides
For Researchers, Scientists, and Drug Development Professionals
The Bim BH3 domain is a potent trigger of apoptosis, making it a compelling target for cancer therapy. However, unmodified Bim BH3 peptides suffer from poor cell permeability and rapid proteolytic degradation, limiting their therapeutic potential. To overcome these limitations, various modifications have been developed, most notably hydrocarbon stapling, to enhance their structural stability and biological activity. This guide provides a comprehensive comparison of modified and unmodified Bim BH3 peptides, supported by experimental data and detailed protocols.
Performance Comparison: Modified vs. Unmodified Bim BH3 Peptides
Hydrocarbon stapling is a chemical modification that introduces a synthetic brace to lock a peptide in its bioactive alpha-helical conformation. This modification has been shown to significantly improve the pharmacological properties of Bim BH3 peptides.
Enhanced Binding Affinity to Bcl-2 Family Proteins
Stapled Bim BH3 peptides (often referred to as Bim SAHB, for Stabilized Alpha-Helix of BCL-2) exhibit significantly higher binding affinities to anti-apoptotic Bcl-2 proteins, such as Bcl-XL and Mcl-1, compared to their unmodified counterparts. This enhanced affinity is attributed to the pre-configured helical structure of the stapled peptides, which reduces the entropic penalty of binding.
| Peptide | Target Protein | Binding Affinity (Kd, nM) | Fold Improvement (vs. Unmodified) |
| Unmodified Bim BH3 | Bcl-XL | 68 | - |
| Bim SAHBA1 | Bcl-XL | 15 | 4.5x |
| Unmodified Bim BH3 | Mcl-1 | >1000 | - |
| Bim SAHBA | Mcl-1 | 11 | >90x |
Table 1: Comparison of binding affinities of unmodified and stapled Bim BH3 peptides to Bcl-XL and Mcl-1. Data obtained from fluorescence polarization assays.[1][2]
Increased Cellular Uptake
A major hurdle for peptide-based therapeutics is their inability to efficiently cross the cell membrane. Stapling has been demonstrated to significantly enhance the cellular uptake of Bim BH3 peptides.
| Peptide | Cell Line | Cellular Uptake (Relative Fluorescence Units) | Fold Improvement (vs. Unmodified) |
| Unmodified FITC-Bim BH3 | OCI-AML3 | Low | - |
| FITC-Bim SAHBA | OCI-AML3 | High | Significant |
| Unmodified FITC-Bim BH3 | U937 | No Signal | - |
| FITC-Bim SAHBA | U937 | High | Significant |
Table 2: Comparison of cellular uptake of FITC-labeled unmodified and stapled Bim BH3 peptides in different cancer cell lines.[2]
Potent Anti-Cancer Activity
The enhanced binding affinity and cellular uptake of stapled Bim BH3 peptides translate into superior pro-apoptotic and anti-cancer activity in various cancer cell lines.
| Peptide | Cell Line | IC50 (µM) |
| Unmodified Bim BH3 | OCI-AML3 | >20 |
| Bim SAHBA1 | OCI-AML3 | ~5.5 |
| Unmodified Bim BH3 | Pfeiffer | >20 |
| Bim SAHBA | Pfeiffer | ~3.4 |
Table 3: Comparison of the cytotoxic activity (IC50 values) of unmodified and stapled Bim BH3 peptides in different cancer cell lines.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide (the tracer) to a larger protein. The binding event causes a change in the polarization of the emitted light.
Materials:
-
FITC-labeled Bim BH3 peptide (modified or unmodified)
-
Recombinant Bcl-2 family protein (e.g., Bcl-XL, Mcl-1)
-
Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the unlabeled competitor peptide (modified or unmodified Bim BH3) in the binding buffer.
-
Add a constant concentration of the FITC-labeled Bim BH3 peptide (tracer) and the recombinant Bcl-2 protein to each well.
-
Add the serially diluted competitor peptides to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The data is then analyzed to calculate the binding affinity (Kd) or the inhibitory concentration (IC50).
Cellular Uptake Assay
This assay quantifies the amount of fluorescently labeled peptide taken up by cells.
Materials:
-
FITC-labeled Bim BH3 peptides (modified and unmodified)
-
Cancer cell lines (e.g., OCI-AML3, U937)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the FITC-labeled peptides for a specific duration (e.g., 2-4 hours).
-
Wash the cells with PBS to remove any unbound peptide.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader. The mean fluorescence intensity is proportional to the amount of peptide taken up by the cells.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Bim BH3 peptides (modified and unmodified)
-
Cancer cell lines
-
Cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of the peptides for a specified period (e.g., 24-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of modified vs. unmodified Bim BH3 peptides.
Caption: A typical experimental workflow for comparing modified and unmodified Bim BH3 peptides.
References
Comparative Analysis of Bim BH3 Peptide IV Specificity for Mcl-1 versus Bcl-xL
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Bim BH3 peptide IV for the anti-apoptotic proteins Mcl-1 and Bcl-xL. The information presented herein is supported by experimental data from peer-reviewed studies, offering researchers a comprehensive resource for assessing this critical interaction in the context of apoptosis research and the development of BH3-mimetic therapeutics.
Introduction: The Role of Bcl-2 Family Interactions in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival members (like Mcl-1, Bcl-xL, Bcl-2, Bcl-w, and Bfl-1) and pro-apoptotic members (including BH3-only proteins and effectors like Bax and Bak) determines cell fate. Pro-survival proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
BH3-only proteins, such as Bim, initiate apoptosis by binding to a hydrophobic groove on the surface of pro-survival proteins, neutralizing their inhibitory function. The specificity of this interaction is critical for regulating apoptosis and is a key focus for developing cancer therapies that mimic the action of BH3-only proteins. Understanding the binding profile of peptides derived from these proteins, such as Bim BH3 peptide IV, is crucial for designing selective inhibitors.[1][2]
The Bim BH3 peptide is known to be a promiscuous ligand, binding with high affinity to most pro-survival Bcl-2 family members.[3][4] This guide specifically assesses its relative specificity for Mcl-1 and Bcl-xL, two frequently overexpressed anti-apoptotic proteins in cancer that contribute to therapeutic resistance.[3]
Data Presentation: Binding Affinity of Bim BH3 Peptide IV
The following table summarizes the quantitative binding affinities of the wild-type Bim BH3 peptide for Mcl-1 and Bcl-xL, as determined by various biophysical assays. The dissociation constant (Kd) or inhibition constant (Ki) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Peptide Sequence | Target Protein | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| FITC-Bim BH3 | Mcl-1 | 5.8 nM (Kd) | Fluorescence Polarization | [5] |
| FITC-Bim BH3 | Bcl-xL | 4.4 nM (Kd) | Fluorescence Polarization | [5] |
The sequence for Bim BH3 peptide IV is generally represented as DMRPEIWIAQELRRIGDEFNAYYARR.[6]
Analysis of Specificity: The experimental data indicates that the wild-type Bim BH3 peptide binds to both Mcl-1 and Bcl-xL with very high, low-nanomolar affinity.[5] The affinity for Bcl-xL (4.4 nM) is slightly higher than for Mcl-1 (5.8 nM), suggesting a marginal preference for Bcl-xL in this particular study.[5] However, it is broadly considered a potent, non-selective binder for both proteins.[3][6] It is important to note that while the native peptide is promiscuous, mutations within the BH3 domain can be engineered to create variants with significant selectivity for either Mcl-1 or Bcl-xL.[2][3][7] For instance, studies have shown that specific point mutations can reduce binding to Bcl-xL while preserving high-affinity binding to Mcl-1.[7]
Mandatory Visualizations
Caption: Role of Bim in the intrinsic apoptosis signaling pathway.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Experimental Protocols
The binding affinities presented in this guide are typically determined using a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments cited in the assessment of BH3 peptide specificity.
1. Fluorescence Polarization (FP) Competition Assay
This is a solution-based, quantitative method used to measure binding events. It relies on the principle that a small, fluorescently labeled molecule (the tracer, e.g., FITC-Bim BH3) tumbles rapidly in solution and emits depolarized light, resulting in a low polarization value. When bound to a much larger protein (e.g., Mcl-1 or Bcl-xL), its tumbling is restricted, and it emits polarized light, leading to a high polarization value.
-
Objective: To determine the inhibition constant (Ki) of an unlabeled peptide by measuring its ability to compete with a fluorescently labeled peptide for binding to a target protein.
-
Methodology:
-
A constant, low concentration of the target protein (e.g., 50 nM Mcl-1) is incubated with a constant concentration of a fluorescently labeled Bim BH3 peptide (the tracer) to establish a high polarization signal.[3]
-
Increasing concentrations of an unlabeled competitor peptide (Bim BH3 IV) are added to the mixture.
-
The unlabeled peptide competes with the tracer for the binding groove on the target protein. As the concentration of the unlabeled peptide increases, it displaces more of the tracer.
-
The displaced tracer tumbles freely, causing a decrease in the overall fluorescence polarization signal.
-
The polarization values are plotted against the logarithm of the competitor peptide concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of competitor required to displace 50% of the tracer) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using established equations that account for the concentrations of the protein and tracer and the Kd of the tracer-protein interaction.
-
2. Yeast Surface Display
This is a powerful high-throughput screening technique used to engineer and identify peptides with desired binding specificities from large combinatorial libraries.
-
Objective: To screen libraries of BH3 peptide variants to identify those that bind selectively to a specific pro-survival protein (e.g., Mcl-1) while having low affinity for others (e.g., Bcl-xL).[1][3]
-
Methodology:
-
A library of peptides, often based on the Bim BH3 sequence with randomization at key positions, is genetically fused to a yeast cell surface protein (Aga2p).[3]
-
The yeast library, with each cell displaying a unique peptide variant, is incubated with a fluorescently labeled target protein (e.g., Mcl-1-Alexa Fluor 647).
-
A counter-screen is often employed, where the library is also incubated with a fluorescently labeled off-target protein (e.g., Bcl-xL-Alexa Fluor 488).
-
Fluorescence-Activated Cell Sorting (FACS) is used to isolate yeast cells that show high fluorescence for the target protein but low fluorescence for the off-target protein.
-
The selected yeast populations are grown, and the process can be repeated for several rounds of enrichment to isolate highly specific binders.
-
Finally, the plasmids from the selected yeast clones are sequenced to identify the amino acid sequences of the specific peptides.
-
3. Dynamic BH3 Profiling
This is a functional, cell-based assay that measures the sensitivity of mitochondria to pro-apoptotic BH3 peptides, thereby revealing a cell's dependence on specific anti-apoptotic proteins for survival.[7][8]
-
Objective: To assess the functional specificity of a peptide by measuring its ability to induce mitochondrial outer membrane permeabilization (MOMP) in cell lines with known anti-apoptotic dependencies.
-
Methodology:
-
Cells with known dependencies (e.g., Mcl-1-dependent vs. Bcl-xL-dependent cell lines) are harvested.
-
The cell membranes are gently permeabilized using a mild detergent like digitonin, leaving the mitochondria intact and accessible.[9][10]
-
The permeabilized cells are treated with increasing concentrations of the BH3 peptide of interest (e.g., Bim BH3 IV or a selective variant).[7]
-
The peptides interact with the Bcl-2 family proteins on the mitochondrial surface. If the peptide successfully neutralizes the anti-apoptotic protein the cell depends on, MOMP will occur.
-
MOMP is typically measured by monitoring the release of cytochrome c or the loss of mitochondrial membrane potential using a fluorescent dye like JC-1.[7]
-
The extent of MOMP is quantified (e.g., by flow cytometry or plate-based fluorescence reading), and an EC50 value is determined. A low EC50 value in an Mcl-1-dependent cell line and a high EC50 in a Bcl-xL-dependent cell line would indicate Mcl-1 specificity.[7]
-
Conclusion
The wild-type Bim BH3 peptide IV is a potent but promiscuous binder, exhibiting high, low-nanomolar affinity for both Mcl-1 and Bcl-xL. While some studies show a slight preference for Bcl-xL, it is not considered a selective ligand. The true value of the Bim BH3 scaffold lies in its utility as a template for engineering highly specific peptides. By employing techniques like yeast surface display, researchers have successfully identified mutations that confer significant selectivity for Mcl-1 over Bcl-xL and other pro-survival proteins. These engineered peptides are invaluable tools for dissecting the specific roles of Mcl-1 in cellular apoptosis and serve as foundational leads for the development of next-generation BH3-mimetic drugs targeting Mcl-1-dependent cancers.
References
- 1. Determinants of BH3 binding specificity for Mcl-1 versus Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
Safety Operating Guide
Navigating the Safe Disposal of Bim BH3, Peptide IV: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Bim BH3, Peptide IV is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. Given that the toxicological properties of many research-grade peptides are not fully characterized, a precautionary approach to their handling and disposal is paramount.[1][2] This guide provides a procedural framework for the safe management of these materials, from initial handling to final disposal.
A Safety Data Sheet (SDS) for this compound indicates that specific disposal information is not available.[3] In such cases, and for generically named substances like "Peptide IV," the material should be treated as potentially hazardous.[1] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of all chemical waste.[4]
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of emergency procedures.[4] Handling of lyophilized powders, which can easily become airborne, should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[4]
| Precaution Category | Guideline | First Aid Measures |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5] | Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[3][5] |
| Handling & Storage | Handle peptides in a designated, well-ventilated area.[1][3] Avoid the formation of dust and aerosols.[3][7] Store containers tightly closed in a dry, cool, and well-ventilated place, such as at -20°C or -80°C for long-term storage.[4][6] | Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][6] Ingestion: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[2][3] |
| Spill Response | Use a chemical spill kit. For solid spills, carefully sweep up the material. For liquid spills, absorb with an inert material (e.g., sand or vermiculite).[2][5] Place all contaminated materials into a sealed, labeled hazardous waste container.[2][8] Ventilate the area and decontaminate the spill site.[2][5] | In all cases of significant exposure, consult the Safety Data Sheet and seek medical attention.[3] |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of research peptides is to prevent their release into the environment.[3] Never dispose of peptides in the regular trash or down the drain.[4] All waste contaminated with Bim BH3 or Peptide IV must be segregated and managed as hazardous chemical waste.[1]
Waste Segregation and Containerization
Proper segregation at the point of generation is the first and most critical step in the waste management process.
-
Solid Waste:
-
Description: Includes contaminated consumables such as gloves, pipette tips, vials, absorbent paper, and any remaining solid peptide powder.[1]
-
Procedure: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1][5] The container must be kept closed except when adding waste.[1]
-
-
Liquid Waste:
-
Description: Includes unused peptide solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile).[1]
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable container. Use secondary containment bins to segregate acidic, caustic, and organic waste streams.[9] The container must be clearly labeled with "Hazardous Waste," the full chemical name(s), and any known hazard warnings.[5][9]
-
-
Sharps Waste:
Waste Accumulation and Storage
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[5] Ensure that incompatible waste types, such as flammable materials and oxidizers, are not stored together.[9]
Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of hazardous waste.[4][5] The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the material in accordance with all regulations.[4]
Experimental Protocol: Chemical Spill Cleanup
This protocol outlines the necessary steps for safely managing a spill of Bim BH3 or Peptide IV in a laboratory setting.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if the substance is highly volatile, evacuate the immediate area.
-
Don PPE: Before cleaning, put on appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Contain the Spill:
-
Collect Waste: Carefully transfer the absorbed spill material and any contaminated debris into a designated hazardous waste container using non-sparking tools if a flammable solvent is present.[2][3]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable cleaning agent, followed by water.[5]
-
Dispose of Contaminated Materials: Place all used cleaning materials (wipes, gloves, etc.) into the solid hazardous waste container.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory peptide waste.
Caption: General workflow for the proper segregation and disposal of peptide waste.
Signaling Pathway Context: Bim BH3 in Apoptosis
Bim is a pro-apoptotic "BH3-only" protein, a critical initiator of the intrinsic apoptosis pathway.[10][11] BH3-only proteins act as sensors for cellular stress.[12] Upon activation, Bim can bind to and neutralize all anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, Mcl-1), which otherwise prevent cell death by sequestering the pro-apoptotic effector proteins BAX and BAK.[10][13] By inhibiting these survival proteins, Bim liberates BAX and BAK, allowing them to form pores in the mitochondrial outer membrane.[14][15] This leads to the release of cytochrome c and other factors that trigger the caspase cascade, ultimately executing programmed cell death.[12] This potent biological activity underscores the importance of preventing the release of Bim BH3 peptides into the environment.
Caption: Simplified signaling pathway of Bim BH3-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. targetmol.com [targetmol.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. eurogentec.com [eurogentec.com]
- 7. peptide.com [peptide.com]
- 8. abcepta.com [abcepta.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 13. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic [mdpi.com]
- 15. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
